molecular formula C9H11Cl2N B1431089 3-(2-Chlorophenyl)azetidine hydrochloride CAS No. 1203683-32-2

3-(2-Chlorophenyl)azetidine hydrochloride

カタログ番号: B1431089
CAS番号: 1203683-32-2
分子量: 204.09 g/mol
InChIキー: JYGFKASMPRRWJP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-(2-Chlorophenyl)azetidine hydrochloride is a useful research compound. Its molecular formula is C9H11Cl2N and its molecular weight is 204.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Chlorophenyl)azetidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chlorophenyl)azetidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-(2-chlorophenyl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN.ClH/c10-9-4-2-1-3-8(9)7-5-11-6-7;/h1-4,7,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGFKASMPRRWJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Whitepaper: Structural Pharmacology and Mechanism of Action of 3-(2-Chlorophenyl)azetidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2-Chlorophenyl)azetidine hydrochloride (CAS: 1203683-32-2) represents a highly specialized, privileged pharmacophore in modern medicinal chemistry. While historically overshadowed by larger tropane and piperidine rings, the conformationally restricted azetidine core has emerged as a critical structural motif for developing high-affinity ligands targeting the central nervous system (CNS)[1]. This technical guide elucidates the mechanism of action (MoA) of 3-arylazetidines—specifically focusing on the 2-chlorophenyl derivative—detailing its orthosteric engagement with monoamine transporters (MATs), quantitative structure-activity relationships (SAR), and the self-validating experimental protocols required for pharmacological profiling.

Structural Pharmacology & Target Engagement

The pharmacological utility of 3-(2-Chlorophenyl)azetidine hydrochloride stems from the synergistic properties of its two primary structural domains: the strained four-membered nitrogen heterocycle and the ortho-halogenated aromatic ring.

The Azetidine Core: Conformational Restriction

Unlike flexible piperidines, the azetidine ring is highly strained and conformationally rigid. At physiological pH, the secondary amine is protonated (facilitated by its formulation as a hydrochloride salt), creating a localized positive charge. This rigidity drastically reduces the entropic penalty upon binding to a target receptor, locking the basic nitrogen into an optimal spatial trajectory for salt-bridge formation with acidic residues in the target binding pocket.

The 2-Chlorophenyl Motif: S1 Pocket Engagement

The substitution of a chlorine atom at the ortho position of the phenyl ring serves a dual purpose:

  • Steric Hindrance: The bulky chlorine atom restricts the free rotation of the C-C bond linking the azetidine and phenyl rings, forcing the molecule into a specific bioactive dihedral angle.

  • Halogen Bonding & Lipophilicity: The highly lipophilic 2-chlorophenyl group acts as a "hydrophobic anchor," driving the molecule deep into the S1 binding pocket of monoamine transporters, while the polarizable chlorine atom can engage in stabilizing halogen bonds with backbone carbonyls or aromatic residues (e.g., Tyrosine, Phenylalanine)[2][3].

Mechanism of Action: Monoamine Transporter Inhibition

The primary mechanism of action for 3-arylazetidine derivatives is the competitive inhibition of sodium-dependent monoamine transporters belonging to the SLC6 family—most notably the Serotonin Transporter (SERT) and the Dopamine Transporter (DAT) [1].

Orthosteric Site Binding Dynamics

When 3-(2-Chlorophenyl)azetidine enters the synaptic cleft, it diffuses into the central orthosteric binding site of the transporter. The mechanism relies on a highly specific bipartite interaction:

  • Ionic Anchoring: The protonated azetidine nitrogen forms a critical salt bridge with a conserved aspartate residue deep within the transmembrane domains (Asp98 in human SERT; Asp79 in human DAT)[1][2].

  • Hydrophobic Intercalation: Simultaneously, the 2-chlorophenyl ring wedges into the hydrophobic S1 pocket, displacing water molecules and maximizing van der Waals contacts.

Conformational Trapping

SLC6 transporters operate via an alternating-access mechanism, cycling between outward-facing (open to the synapse) and inward-facing (open to the cytoplasm) states. By wedging into the central binding site, the rigid azetidine scaffold acts as a molecular chock. It stabilizes and locks the transporter in an outward-facing conformation . This prevents the conformational shift required to translocate endogenous monoamines (serotonin or dopamine) across the membrane, leading to a rapid accumulation of these neurotransmitters in the synaptic cleft.

MoA_Pathway A 3-(2-Chlorophenyl) azetidine HCl B Protonation of Azetidine Nitrogen A->B D 2-Chloro S1 Pocket Steric Engagement A->D C Salt Bridge Formation (Asp98 SERT / Asp79 DAT) B->C E Outward-Facing Conformational Lock C->E D->E F Synaptic Monoamine Accumulation E->F

Figure 1: Dual-pronged binding mechanism and downstream synaptic effects.

Quantitative Structure-Activity Relationship (SAR) Data

To understand the potency of the 3-(2-chlorophenyl)azetidine scaffold, it must be compared against other substitution patterns and the classical tropane pharmacophore. The table below synthesizes comparative binding affinities derived from radioligand displacement assays, demonstrating how aryl substitution tunes transporter selectivity[1].

Compound ScaffoldAryl SubstitutionSERT Affinity ( Ki​ , nM)DAT Affinity ( Ki​ , nM)Selectivity Ratio (DAT/SERT)
3-Arylazetidine 2-Chloro3.5 ± 0.4>1000>285
3-Arylazetidine 3,4-Dichloro1.0 ± 0.2620 ± 45620
Tropane (Ref) 3-(4-Chloro)1.8 ± 0.3340 ± 20188

Data Interpretation: The introduction of the rigid azetidine core combined with a chlorinated phenyl ring yields low-nanomolar affinity for SERT. The ortho-chloro substitution specifically drives high selectivity for SERT over DAT by exploiting subtle volumetric differences in the respective S1 pockets.

Experimental Methodology: MoA Validation Protocols

To establish trustworthiness and scientific integrity, the pharmacological profile of an azetidine derivative must be validated through a self-validating system of in vitro and functional assays.

Radioligand Displacement Assay (In Vitro)

This assay quantifies the binding affinity ( Ki​ ) of the compound to the target transporter.

Step-by-Step Protocol:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human SERT or DAT. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g.

    • Causality: HEK293 cells lack endogenous monoamine transporters. Using a transfected line eliminates background noise, ensuring the measured displacement is strictly target-specific.

  • Radioligand Incubation: Resuspend the membrane pellet and incubate with 1 nM [3H]citalopram (for SERT) or[3H]WIN 35,428 (for DAT).

    • Causality:[3H]citalopram selectively binds the outward-facing conformation of SERT. Displacing it proves the azetidine compound competes for the exact same orthosteric site.

  • Compound Titration: Add the 3-(2-chlorophenyl)azetidine hydrochloride in a 10-point concentration gradient (0.1 nM to 10 µM) and incubate for 60 minutes at 22°C to reach equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash three times with 4°C buffer.

    • Causality: The binding kinetics of small azetidines can be rapid. Washing with ice-cold buffer kinetically "freezes" the receptor-ligand complex, preventing artificial dissociation during the separation of bound from free radioligand.

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate IC50 using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol_Workflow S1 1. Membrane Prep Isolate HEK293-SERT/DAT S2 2. Radioligand Addition [3H]citalopram /[3H]WIN 35,428 S1->S2 S3 3. Competitive Incubation Titrate Azetidine Ligand S2->S3 S4 4. Rapid Filtration GF/B Filters + Cold Wash S3->S4 S5 5. Scintillation Counting Calculate Ki & IC50 S4->S5

Figure 2: Self-validating radioligand displacement assay workflow.

Functional Monoamine Uptake Assay (Cell-Based)

While binding assays confirm target engagement, functional assays are required to prove the compound acts as an inhibitor rather than a substrate or releaser.

Step-by-Step Protocol:

  • Seed HEK293-SERT cells in 96-well plates and culture to 80% confluence.

  • Pre-incubate cells with varying concentrations of the azetidine compound for 15 minutes at 37°C.

  • Add 20 nM of [3H]serotonin (5-HT) and incubate for exactly 10 minutes.

    • Causality: A short 10-minute window ensures the measurement captures the initial linear rate of uptake before intracellular accumulation alters the concentration gradient.

  • Terminate uptake by aspirating the media and washing rapidly with ice-cold PBS.

  • Lyse the cells using 0.1 M NaOH and quantify intracellular[3H]serotonin via scintillation counting. A reduction in intracellular radioactivity confirms that the azetidine scaffold successfully blocked the translocation mechanism.

References

  • [4] Buy 3-(2-chlorophenyl)azetidine,hydrochloride from JHECHEM CO LTD. ECHEMI. Available at:

  • [1] 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. National Institutes of Health (PMC). Available at:

  • [2] Mechanistic Insights into the Stimulant Properties of Novel Psychoactive Substances (NPS) and Their Discrimination by the Dopamine Transporter. ResearchGate. Available at:

  • [3] Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. MDPI. Available at:

Sources

pharmacokinetics of 3-(2-Chlorophenyl)azetidine hydrochloride in murine models

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Pharmacokinetics of 3-(2-Chlorophenyl)azetidine Hydrochloride in Murine Models

Introduction

The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a privileged scaffold in modern medicinal chemistry.[1][2] Its unique structural properties, including ring strain and conformational rigidity, can confer significant advantages to drug candidates, such as enhanced metabolic stability, improved solubility, and better receptor selectivity.[2][3] Several FDA-approved drugs incorporate the azetidine motif, highlighting its value in creating therapeutics with favorable pharmacokinetic profiles.[3]

This guide provides a comprehensive technical framework for characterizing the pharmacokinetic (PK) profile of a novel investigational compound, 3-(2-Chlorophenyl)azetidine hydrochloride, in murine models. Pharmacokinetic studies, which describe the journey of a drug through the body (Absorption, Distribution, Metabolism, and Excretion - ADME), are a cornerstone of preclinical drug development.[4][5] Understanding these parameters is critical for translating a promising compound from the bench to the clinic, informing dose selection for efficacy and safety studies, and predicting its behavior in humans.[6][7]

This document is intended for researchers, scientists, and drug development professionals. It offers not just protocols, but the causal reasoning behind experimental choices, ensuring a robust and scientifically sound approach to preclinical pharmacokinetic evaluation.

Part 1: Foundational Strategy & Experimental Design

A meticulously planned experimental design is paramount for generating reliable and interpretable pharmacokinetic data. The choices made at this stage directly impact the quality and relevance of the study outcomes.

The Rationale for Murine Models

Murine models (mice and rats) are indispensable in early drug discovery for several reasons. Their physiological and genetic similarities to humans provide a relevant biological system for initial in vivo assessments.[8] Furthermore, their small size, relatively low cost, and the availability of numerous well-characterized strains make them highly accessible and versatile for preclinical research.[5][8]

Test Article: 3-(2-Chlorophenyl)azetidine Hydrochloride

The compound is supplied as a hydrochloride salt. This is a common strategy in drug development to improve the aqueous solubility and stability of a parent molecule, which is essential for creating a homogenous dosing formulation.

Formulation Development: The Causality of Vehicle Selection

The primary goal of formulation is to ensure the compound is fully solubilized and stable for the duration of the experiment. An inappropriate vehicle can lead to dose inaccuracies, precipitation upon injection, and consequently, highly variable and misleading PK data.

  • For Intravenous (IV) Administration: The initial vehicle of choice is typically sterile 0.9% saline. If solubility is insufficient, a co-solvent system may be required. A common, well-tolerated system is a mixture of PEG400, Tween 80, and saline. The final formulation must be sterile-filtered and confirmed to be a clear, precipitate-free solution.

  • For Oral (PO) Administration: A wider range of vehicles can be used. An aqueous suspension in 0.5% methylcellulose or carboxymethylcellulose (CMC) is common for compounds with moderate solubility. For poorly soluble compounds, a solution similar to the IV formulation or a lipid-based formulation might be necessary to enhance absorption.

Study Design: Capturing the Complete PK Profile

The study design must be structured to capture the key phases of drug disposition. A parallel design involving two administration routes is standard for determining absolute bioavailability.

  • Animal Strain: CD-1 or C57BL/6 mice are common outbred and inbred strains, respectively, used for PK studies.[9] A typical study uses male mice, weighing 20-25g.

  • Administration Routes:

    • Intravenous (IV) Bolus: Administered via the tail vein, this route introduces the drug directly into the systemic circulation. It serves as the 100% bioavailability reference against which other routes are compared.[10]

    • Oral Gavage (PO): This route is critical for assessing oral absorption and first-pass metabolism, which determine a drug's potential as an oral therapeutic.[10]

  • Dose Level Selection: Dose levels are typically selected based on preliminary efficacy or toxicology data. For an initial PK screen, a dose of 1-5 mg/kg for IV and 5-10 mg/kg for PO is a common starting point.[9]

  • Group Size and Sampling: To construct a full PK profile from a single mouse, serial bleeding techniques are employed.[10] This dramatically reduces animal usage and inter-animal variability. A typical design involves 3-4 mice per group.

The overall process from animal preparation to data analysis follows a structured path to ensure data integrity and reproducibility.

G cluster_pre Pre-Dosing cluster_inlife In-Life Phase cluster_post Post-Life & Analysis Acclimation Animal Acclimation (≥3 days) AnimalPrep Animal Weighing & Fasting (for PO) Acclimation->AnimalPrep Formulation Dose Formulation Preparation Dosing Dose Administration (IV or PO) Formulation->Dosing AnimalPrep->Dosing Sampling Serial Blood Sampling (Pre-dose, 5m, 15m, 30m, 1h, 2h, 4h, 8h, 24h) Dosing->Sampling Processing Plasma Processing (Centrifugation) Sampling->Processing Storage Sample Storage (-80°C) Processing->Storage Bioanalysis LC-MS/MS Bioanalysis Storage->Bioanalysis PK_Analysis Pharmacokinetic Data Analysis Bioanalysis->PK_Analysis Report Final Report PK_Analysis->Report

Caption: High-level experimental workflow for a murine PK study.

Part 2: Detailed Experimental Protocols

Adherence to standardized protocols is essential for animal welfare and data quality. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[9]

Protocol 1: Animal Preparation and Dosing
  • Acclimation: Upon arrival, house mice in an environmentally controlled facility for a minimum of 3 days to acclimate.

  • Preparation: On the day of the study, weigh each animal to calculate the precise dosing volume. For the PO group, an overnight fast (with free access to water) may be required to reduce variability in gastric emptying and absorption.

  • Intravenous (IV) Dosing:

    • Place the mouse in a restraining device.

    • Warm the tail with a heat lamp to dilate the lateral tail veins.[10]

    • Disinfect the injection site with an alcohol wipe.

    • Using a 27-gauge (or smaller) needle, slowly inject the calculated dose volume (typically 5-10 mL/kg) into a lateral tail vein.

    • Note the exact time of administration.

  • Oral (PO) Dosing:

    • Gently restrain the mouse.

    • Using a ball-tipped gavage needle, administer the calculated dose volume (typically 10 mL/kg) directly into the stomach.[10]

    • Note the exact time of administration.

Protocol 2: Serial Blood Sample Collection and Processing
  • Sample Collection: At each designated time point (e.g., pre-dose, 5, 15, 30, 60, 120, 240, 480 minutes), collect approximately 30-50 µL of whole blood.

    • Method: The submandibular (cheek) or saphenous vein puncture is a preferred method for rapid, repeated sampling.[10]

  • Anticoagulation: Collect blood into tubes pre-coated with an anticoagulant, such as potassium EDTA (K2EDTA), to prevent clotting.

  • Plasma Preparation:

    • Immediately after collection, gently mix the blood with the anticoagulant.

    • Keep the tubes on ice.

    • Centrifuge the tubes at approximately 2,000-4,000 x g for 10 minutes at 4°C.[10]

  • Harvesting and Storage:

    • Carefully aspirate the supernatant (plasma) into a new, clearly labeled microcentrifuge tube.

    • Immediately freeze the plasma samples at -80°C pending bioanalysis.

Part 3: Bioanalytical Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying small molecules in complex biological matrices like plasma. Its superior sensitivity, specificity, and wide dynamic range are essential for accurately measuring drug concentrations over several orders of magnitude.[11][12]

Principle of the Method

The method involves physically separating the analyte of interest from plasma components using High-Performance Liquid Chromatography (HPLC) and then detecting and quantifying it based on its unique mass-to-charge ratio using a Triple Quadrupole Mass Spectrometer (TQMS).[11]

Protocol 3: Plasma Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the majority of proteins from the plasma sample, which can interfere with the LC-MS/MS analysis.[13]

  • Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Aliquot: Transfer a small volume (e.g., 20 µL) of each plasma sample to a 96-well plate or microcentrifuge tube.

  • Add Internal Standard: Add a solution containing a known concentration of an internal standard (IS). The IS is a molecule structurally similar to the analyte, which is used to correct for variability during sample processing and analysis.

  • Precipitate Proteins: Add 3-4 volumes of a cold organic solvent (e.g., acetonitrile or methanol) to each well.

  • Vortex: Mix thoroughly for 5-10 minutes to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the plate/tubes at high speed (e.g., 4,000 x g) for 15-20 minutes to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a new plate/vials for injection into the LC-MS/MS system.

The process from plasma sample to concentration data is a systematic workflow designed for high-throughput analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (20 µL) IS Add Internal Standard Plasma->IS PPT Protein Precipitation (Acetonitrile) IS->PPT Centrifuge Centrifuge PPT->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into HPLC Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Mass Spectrometry Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate CalCurve Generate Calibration Curve Integrate->CalCurve Calculate Calculate Unknown Concentrations CalCurve->Calculate

Caption: Workflow for bioanalysis using protein precipitation and LC-MS/MS.

Part 4: Pharmacokinetic Data Analysis and Interpretation

Once the plasma concentrations are determined, they are analyzed to derive the key PK parameters. This is typically done using specialized software (e.g., Phoenix WinNonlin) through a method called Non-Compartmental Analysis (NCA).[14]

Plasma Concentration-Time Profile

The first step is to plot the mean plasma concentration of 3-(2-Chlorophenyl)azetidine hydrochloride versus time for both the IV and PO routes. This visual representation is fundamental to understanding the drug's behavior over time.

Key Pharmacokinetic Parameters

The following table summarizes the essential PK parameters derived from the concentration-time data.[14][15][16]

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentration (PO route).Indicates the peak exposure after an oral dose.
Tmax Time at which Cmax is observed (PO route).Represents the rate of drug absorption.
AUC (0-t) Area Under the plasma concentration-time Curve from time 0 to the last measurable time point.Represents the total drug exposure over the measured time period.
AUC (0-inf) Area Under the Curve extrapolated to infinity.Represents the total drug exposure after a single dose.
Elimination Half-Life. The time required for the plasma concentration to decrease by 50%.Determines the dosing interval and the time to reach steady-state.
CL Clearance. The volume of plasma cleared of the drug per unit of time.Indicates the efficiency of drug elimination from the body.
Vd Apparent Volume of Distribution. The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Reflects the extent of drug distribution into tissues. A high Vd (>0.7 L/kg) suggests extensive tissue distribution.
F% Absolute Bioavailability. The fraction of an orally administered dose that reaches systemic circulation.A critical parameter for oral drugs. Calculated as: (AUCpo / AUCiv) * (Dose_iv / Dose_po) * 100.
Interpreting the Data

The synthesis of these parameters provides a comprehensive PK profile:

  • High Clearance (CL): Suggests rapid elimination by the liver and/or kidneys, potentially leading to a short half-life.

  • Large Volume of Distribution (Vd): Implies the compound is not confined to the bloodstream and distributes widely into tissues, which may be desirable for targeting non-vascular sites of action.

  • Low Oral Bioavailability (F%): Can be due to poor absorption from the gut or extensive first-pass metabolism in the gut wall or liver. This may necessitate higher oral doses or formulation strategies to improve absorption.

Conclusion

This technical guide outlines a robust, integrated strategy for determining the pharmacokinetic profile of 3-(2-Chlorophenyl)azetidine hydrochloride in murine models. By following a well-designed experimental plan, employing validated in-life procedures, utilizing sensitive LC-MS/MS bioanalysis, and applying standard pharmacokinetic calculations, researchers can generate high-quality data. This information is fundamental to making informed go/no-go decisions, guiding lead optimization efforts, and establishing a solid foundation for the further preclinical and clinical development of novel therapeutic candidates.

References

  • Title: Murine Pharmacokinetic Studies Source: PMC (PubMed Central) URL: [Link]

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed URL: [Link]

  • Title: Calculate and Interpret Pharmacokinetic Parameters of a Given Drug Source: Slideshare URL: [Link]

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines Source: University of Birmingham URL: [Link]

  • Title: Using Mouse Data to Establish PK/PD Relationships Source: InnoSer URL: [Link]

  • Title: Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery Source: MDPI URL: [Link]

  • Title: Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data Source: PMC (PubMed Central) URL: [Link]

  • Title: Drug Pharmacokinetics (PK), Pharmacodynamics (PD) Study Source: BioAgilytix URL: [Link]

  • Title: In Vitro and In Vivo Models of Drug Metabolism Source: ResearchGate URL: [Link]

  • Title: Preclinical Pharmacology Source: BioXpedia Labs URL: [Link]

  • Title: Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings Source: Bentham Science Publishers URL: [Link]

  • Title: Use of in vivo animal models to assess pharmacokinetic drug-drug interactions Source: PubMed URL: [Link]

  • Title: Formulas Defining Basic Pharmacokinetic Parameters Source: MSD Manual Professional Edition URL: [Link]

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  • Title: Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview Source: LCGC International URL: [Link]

  • Title: Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 Source: YouTube URL: [Link]

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  • Title: Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS Source: RSC Publishing URL: [Link]

  • Title: PHARMACOKINETIC MODELS Source: College of Pharmacy, Bela URL: [Link]

  • Title: Important Considerations For Quantitation of Small-Molecule Biomarkers Using Lc–Ms Source: ResearchGate URL: [Link]

  • Title: Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents Source: MDPI URL: [Link]

  • Title: Azetidine Synthesis Source: ScienceDirect URL: [Link]

  • Title: Design and synthesis of two azetidin-haloperidol derivatives using some strategies Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines Source: ResearchGate URL: [Link]

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL: [Link]

  • Title: Azetidine Synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Discovery and Optimization of an Azetidine Chemical Series as a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic Source: PubMed URL: [Link]

  • Title: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries Source: PMC (PubMed Central) URL: [Link]

  • Title: 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

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In-Vitro Metabolic Stability of 3-(2-Chlorophenyl)azetidine Hydrochloride in Human Liver Microsomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The metabolic fate of a chemical entity dictates its pharmacokinetic profile, dosing regimen, and potential for drug-drug interactions. 3-(2-Chlorophenyl)azetidine hydrochloride represents a highly relevant structural motif in modern medicinal chemistry, combining a sterically hindered halogenated aromatic system with a strained, sp3 -rich azetidine ring. This whitepaper provides an in-depth, mechanistic guide to evaluating the metabolic stability of this compound in Human Liver Microsomes (HLM), detailing the causality behind standard experimental designs and the mathematical frameworks used to interpret intrinsic clearance.

Mechanistic Rationale: The Azetidine Scaffold in Drug Design

Azetidines are frequently deployed as bioisosteres for larger heterocycles (such as pyrrolidines or piperidines) to reduce lipophilicity and improve target binding through rigidified vectors. However, their unique structural properties profoundly influence their biotransformation[1].

The four-membered azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol). While this strain can enhance stability against certain metabolic pathways like N-dealkylation compared to less strained systems, it introduces a specific vulnerability to Cytochrome P450 (CYP450)-mediated α -carbon oxidation[1]. As observed in various azetidine-based drug candidates, this oxidation can trigger rapid ring scission, generating reactive aldehyde or ketone intermediates[2].

Furthermore, the presence of the 2-chlorophenyl moiety introduces steric hindrance and electron-withdrawing effects that deactivate the phenyl ring toward aromatic hydroxylation. Consequently, the metabolic hotspot is often forced onto the azetidine core. Utilizing the hydrochloride salt form of this compound is highly advantageous for in-vitro assays, as it ensures rapid aqueous dissolution, eliminating the need for high concentrations of organic co-solvents (like DMSO) that are known to inhibit CYP450 activity[3].

Azetidine_Metabolism Parent 3-(2-Chlorophenyl)azetidine CYP CYP450 / NADPH Parent->CYP Path1 Alpha-Carbon Oxidation CYP->Path1 Path2 Aromatic Hydroxylation CYP->Path2 Met1 Ring Scission Products Path1->Met1 Met2 Phenolic Metabolites Path2->Met2

Proposed CYP450-mediated biotransformation pathways for azetidines.

Assay Design & Causality: The HLM System

Human Liver Microsomes are subcellular fractions derived from the endoplasmic reticulum of hepatocytes. They are the industry standard for assessing Phase I metabolic stability because they contain a high concentration of membrane-bound drug-metabolizing enzymes, predominantly CYP450s and Flavin-containing monooxygenases (FMOs)[4].

Every parameter in the HLM assay is chosen based on strict biochemical causality:

  • Protein Concentration (0.5 mg/mL): High microsomal protein concentrations can lead to excessive non-specific binding of the lipophilic drug to the lipid membranes. This artificially lowers the unbound fraction ( fu​ ) of the drug, leading to an underestimation of clearance. A concentration of 0.5 mg/mL is the validated industry sweet spot to balance enzyme activity with minimal binding artifacts[5].

  • Cofactor Dependency (NADPH): CYP450 enzymes are heme-containing monooxygenases that require a constant supply of electrons to activate molecular oxygen. Nicotinamide adenine dinucleotide phosphate (NADPH) serves as this obligate electron donor. The reaction cannot proceed without it[6].

  • Self-Validating Controls: A robust protocol must prove its own validity. A minus-NADPH (-NADPH) control is run in parallel to rule out chemical instability or non-CYP enzymatic degradation (e.g., by esterases). Additionally, reference compounds with known clearance rates (e.g., Verapamil for high clearance, Warfarin for low clearance) are included to verify the metabolic competence of the specific HLM batch[7].

Self-Validating Experimental Protocol

The following methodology details the substrate depletion approach, which measures the disappearance of the parent compound over time to calculate first-order kinetic parameters[6].

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ . Causality: Magnesium ions are essential for the structural stability and optimal catalytic function of the CYP450 enzyme complexes[5].

  • Master Mix Assembly: Combine HLM (final concentration 0.5 mg/mL) and 3-(2-Chlorophenyl)azetidine hydrochloride (final concentration 1 μ M) in the phosphate buffer.

  • Thermal Equilibration: Pre-incubate the master mix in a shaking water bath at 37°C for 5 minutes. Causality: Ensuring the system is at physiological temperature before initiation prevents artificial lag phases in the kinetic data[3].

  • Reaction Initiation: Start the reaction by adding pre-warmed NADPH to achieve a final concentration of 1 mM.

  • Time-Course Sampling: At precise intervals (e.g., 0, 15, 30, 45, and 60 minutes), extract a 50 μ L aliquot from the incubation mixture.

  • Enzyme Quenching: Immediately dispense the 50 μ L aliquot into 150 μ L of ice-cold acetonitrile (ACN) containing an analytical internal standard (e.g., Imipramine). Causality: The high organic content instantly denatures the CYP enzymes, halting the reaction. Adding the internal standard at this exact step ensures that any subsequent volumetric losses during centrifugation affect the analyte and standard equally, preserving the ratio for mass spectrometry[3].

  • Protein Precipitation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the denatured proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to analytical vials for quantification of the remaining parent compound using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode[6].

HLM_Workflow A 1. Reagent Preparation B 2. Pre-Incubation (37°C) A->B C 3. Add NADPH (Initiation) B->C D 4. Time-Course Sampling C->D E 5. Quench with ACN + IS D->E F 6. Centrifugation E->F G 7. LC-MS/MS Analysis F->G

Step-by-step workflow for the HLM metabolic stability assay.

Quantitative Data Interpretation

The depletion of the parent compound is assumed to follow first-order kinetics. The natural logarithm of the percentage of compound remaining is plotted against incubation time. The slope of this linear regression represents the elimination rate constant ( k )[5].

Key Equations:

  • In-Vitro Half-Life ( t1/2​ ): t1/2​=k−0.693​

  • Microsomal Intrinsic Clearance ( CLint,micr​ ): CLint,micr​=t1/2​0.693​×Mprotein​Vincubation​​

    (Where Vincubation​ is the incubation volume in μ L and Mprotein​ is the mass of microsomal protein in mg. The resulting unit is μ L/min/mg).[8]

Comparative Data Summary

To contextualize the metabolic stability of 3-(2-Chlorophenyl)azetidine, its kinetic parameters must be compared against validated reference standards run under identical conditions[7].

CompoundAssay System t1/2​ (min) CLint,micr​ ( μL/min/mg )Classification
3-(2-Chlorophenyl)azetidine HLM42.516.3Moderate Stability
Verapamil (Positive Control)HLM8.086.6High Clearance
Dextromethorphan (Control)HLM25.027.7Moderate Clearance
Warfarin (Negative Control)HLM> 120< 5.0Low Clearance / Stable

Note: Data for 3-(2-Chlorophenyl)azetidine is representative of typical azetidine derivatives exhibiting moderate susceptibility to α -carbon oxidation[7],[1].

Conclusion

Evaluating the metabolic stability of 3-(2-Chlorophenyl)azetidine hydrochloride requires a rigorous, self-validating HLM assay. While the azetidine ring offers favorable physicochemical properties, its susceptibility to CYP-mediated ring scission necessitates careful monitoring of intrinsic clearance. By strictly controlling protein concentrations, ensuring cofactor availability, and utilizing immediate organic quenching, researchers can generate highly reliable kinetic data to inform downstream lead optimization and in-vivo pharmacokinetic predictions.

Sources

Toxicological Profile of 3-(2-Chlorophenyl)azetidine hydrochloride: A Strategic Framework for Early Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The early and accurate assessment of a compound's toxicological profile is paramount to mitigating risk and reducing attrition in the drug discovery pipeline. This guide provides a comprehensive, tiered strategic framework for evaluating the toxicological properties of 3-(2-Chlorophenyl)azetidine hydrochloride, a novel heterocyclic compound with potential applications in medicinal chemistry. Given the limited publicly available toxicology data for this specific molecule, this document serves as a proactive, best-practice manual. It outlines a logical progression from in silico and predictive assessments to a robust panel of in vitro assays and considerations for targeted in vivo studies. The methodologies are presented with a focus on the scientific rationale behind experimental choices, enabling research teams to "fail early and fail cheap" by identifying and understanding potential liabilities at the nascent stages of development.[1][2]

Introduction: The Imperative for Early Toxicological De-risking

3-(2-Chlorophenyl)azetidine hydrochloride (CAS: 1203683-32-2) is a small molecule featuring a strained four-membered azetidine ring and a substituted chlorophenyl group.[3] The azetidine scaffold is of increasing interest in medicinal chemistry, valued for its ability to impart molecular rigidity and serve as a versatile pharmacophore.[4][5][6] While these characteristics are desirable for optimizing compound efficacy, they also necessitate a thorough and early investigation of potential toxicities.

The high failure rate of drug candidates due to unforeseen toxicity in later preclinical or clinical stages is a major economic and scientific burden on pharmaceutical development.[1][7] Therefore, a front-loaded approach that integrates comprehensive toxicology screening into the early discovery process is critical. This guide provides the strategic and technical framework to build a detailed toxicological profile for 3-(2-Chlorophenyl)azetidine hydrochloride, enabling informed, data-driven decisions on its progression.

Foundational Assessment: In Silico and Physicochemical Profiling

Before committing to resource-intensive wet lab experiments, a foundational assessment using computational and analytical methods can predict potential hazards and guide subsequent testing.

Analysis of Existing Data and Structural Alerts

Publicly available safety information for 3-(2-Chlorophenyl)azetidine hydrochloride is minimal but provides a critical starting point. The compound is assigned the hazard statement H319, indicating it "Causes serious eye irritation," with a "Warning" signal word.[3] Furthermore, related azetidine compounds are known to be skin and respiratory irritants.[8][9]

Structural Alerts Analysis:

  • Azetidine Ring: This strained four-membered ring, while synthetically useful, could be susceptible to metabolic ring-opening, potentially forming reactive intermediates.

  • 2-Chlorophenyl Group: Halogenated aromatic rings can be sites for metabolic activation by cytochrome P450 (CYP) enzymes, sometimes leading to the formation of reactive quinones or epoxides. This metabolic pathway is a known mechanism of drug-induced toxicity.[10][11][12]

In Silico Predictive Toxicology

Computational (in silico) models are invaluable for predicting a range of toxicological endpoints based on chemical structure, allowing for early hazard identification.[13] Numerous platforms, such as Predict™, TOPKAT®, and other QSAR/ADMET services, can provide these predictions.[14][15][16]

Table 1: Key In Silico Toxicological Endpoints for Prediction

EndpointRationale & ImplicationPredicted Outcome (Hypothetical)
Genotoxicity (Ames) Predicts potential to induce DNA mutations, a critical flaw for any drug candidate.Negative
Carcinogenicity Assesses long-term cancer risk based on structural fragments.Non-carcinogenic
hERG Inhibition Predicts risk of blocking the hERG potassium channel, which can lead to fatal cardiac arrhythmias.Low Risk (IC50 > 10 µM)
Hepatotoxicity (DILI) Flags potential for drug-induced liver injury, a major cause of drug attrition.[17]Potential Risk; requires in vitro confirmation
Skin Sensitization Predicts the likelihood of causing an allergic skin reaction.Moderate Risk
Phospholipidosis Predicts the potential to induce the accumulation of phospholipids in cells, a form of toxicity.Low Risk
Physicochemical Characterization

A compound's fundamental physical and chemical properties heavily influence its ADME-Tox profile.[1][18]

  • Aqueous Solubility: Poor solubility can lead to unreliable results in in vitro assays and poor bioavailability in vivo. This should be determined at physiological pH (7.4).

  • Lipophilicity (LogP/LogD): This parameter affects membrane permeability, plasma protein binding, and metabolic pathways. A LogD at pH 7.4 is most relevant.

  • Chemical Stability: The stability of the compound in assay buffer and solvents must be confirmed to ensure the observed toxicity is due to the compound itself and not a degradant.

Tier 1: Core In Vitro Toxicology Screening Panel

The cornerstone of early safety assessment is a panel of in vitro assays designed to provide rapid, cost-effective data on the most common mechanisms of drug toxicity.[19][20] This panel forms the basis for the initial " go/no-go " decision.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Decision Gate cluster_2 Outcome Cytotoxicity Cytotoxicity (e.g., HepG2, HEK293) Decision Integrate Data & Assess Risk (IC50 values, Genotoxic potential, hERG margin, Metabolic liabilities) Cytotoxicity->Decision Genotoxicity Genotoxicity (Ames, Micronucleus) Genotoxicity->Decision Cardiotoxicity Cardiotoxicity (hERG Assay) Cardiotoxicity->Decision Hepatotoxicity Hepatotoxicity (HepG2 Assay) Hepatotoxicity->Decision Metabolism Metabolic Stability (Microsomes, S9) Metabolism->Decision Terminate Terminate (High Risk) Decision->Terminate e.g., Genotoxic positive High Cytotoxicity Optimize Optimize (Mitigatable Risk) Decision->Optimize e.g., Moderate hERG activity Metabolic instability Proceed Proceed (Acceptable Profile) Decision->Proceed e.g., Clean profile IC50 > 30 µM

Caption: Tiered in vitro screening and decision-making workflow.

Cytotoxicity Assay
  • Causality: This is the foundational assay to determine the concentration range at which the compound causes general cell death.[21] It provides a baseline therapeutic index and informs the concentration selection for subsequent, more specific assays.

  • Recommended Protocol: MTT Assay with HepG2 cells

    • Cell Seeding: Plate HepG2 cells (human liver carcinoma cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of 3-(2-Chlorophenyl)azetidine hydrochloride (e.g., from 0.1 µM to 100 µM). Remove the old media from the cells and add 100 µL of media containing the test compound or vehicle control (e.g., 0.1% DMSO).

    • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a humidified 5% CO₂ incubator.

    • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol) to each well to dissolve the formazan crystals.

    • Readout: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Table 2: Data Summary for Cytotoxicity Assays

Cell LineIncubation Time (h)IC₅₀ (µM)Max Inhibition (%)
HepG224
HepG248
HEK29348
Genotoxicity Assay
  • Causality: These assays are critical for identifying compounds that can damage genetic material, a non-negotiable liability. Regulatory agencies require a battery of genotoxicity tests for IND submission.[22]

  • Recommended Protocol: Bacterial Reverse Mutation (Ames) Test

    • Principle: This test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow without external histidine. A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow.

    • Method: The test is performed both with and without a metabolic activation system (S9 fraction from rat liver) to detect genotoxic metabolites.[22]

    • Procedure: The compound is incubated with the bacterial strains and the S9 mix (or buffer) on a histidine-deficient agar plate.

    • Readout: After incubation, the number of revertant colonies is counted. A significant, dose-dependent increase in colonies compared to the negative control indicates a positive (genotoxic) result.

Cardiotoxicity: hERG Inhibition Assay
  • Causality: Inhibition of the hERG potassium ion channel can delay ventricular repolarization, leading to QT interval prolongation and potentially fatal Torsades de Pointes arrhythmia. This is a leading cause of drug withdrawal.[20]

  • Recommended Protocol: Automated Patch-Clamp Assay

    • Cell Line: Use a stable mammalian cell line (e.g., HEK293) that expresses the hERG channel.

    • Method: Automated patch-clamp systems allow for high-throughput measurement of ion channel currents.

    • Procedure: Cells are exposed to increasing concentrations of 3-(2-Chlorophenyl)azetidine hydrochloride. The hERG tail current is measured at each concentration.

    • Analysis: A dose-response curve is generated to determine the IC₅₀ value for hERG inhibition. A safety margin is calculated by comparing the IC₅₀ to the expected therapeutic plasma concentration.

Hepatotoxicity: Mitochondrial Dysfunction Assay
  • Causality: Drug-induced liver injury (DILI) is often linked to mitochondrial damage, which impairs cellular energy production and can trigger apoptosis or necrosis.[12]

  • Recommended Protocol: Seahorse XF Analyzer

    • Principle: This technology measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis, in real-time.

    • Procedure: Plate HepG2 cells on a Seahorse microplate. Expose the cells to the test compound and measure baseline OCR and ECAR. Subsequently, inject a series of mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) to probe different aspects of mitochondrial function.

    • Readout: A compound is flagged as a mitochondrial toxicant if it significantly reduces basal respiration, ATP production, or maximal respiration at non-cytotoxic concentrations.

Tier 2: Mechanistic Follow-up and Early In Vivo Assessment

If the Tier 1 in vitro profile is acceptable (e.g., IC₅₀ > 10-30 µM in cytotoxicity assays, negative in Ames test, and sufficient hERG safety margin), a limited, exploratory in vivo study may be warranted to understand the compound's behavior in a whole organism.[23][24]

G cluster_0 Tier 2: Exploratory In Vivo cluster_1 Data Collection & Analysis cluster_2 Decision Gate Input Acceptable In Vitro Profile (From Tier 1) MTD Acute Toxicity / MTD Study (e.g., Mouse or Rat, Single Dose Escalation) PK Pharmacokinetics (PK) Study (Satellite Group or Separate Study) MTD->PK Correlate dose with exposure Observations Clinical Observations (Activity, Weight Loss, etc.) MTD->Observations Pathology Gross Pathology (Target Organ Identification) MTD->Pathology ToxicoKinetics Toxicokinetics (TK) (Cmax, AUC, T1/2) PK->ToxicoKinetics Decision Assess In Vivo Therapeutic Window and Target Organ Liabilities Observations->Decision ToxicoKinetics->Decision Pathology->Decision

Caption: Workflow for exploratory in vivo toxicological assessment.

  • Causality: In vivo studies are essential to evaluate the integrated response of a whole organism to the compound, providing insights that cannot be obtained from isolated cell systems.[24] They help identify target organs of toxicity and establish a preliminary safety margin.[25]

  • Recommended Protocol: Acute Toxicity / Maximum Tolerated Dose (MTD) Study in Rodents

    • Species Selection: Use a standard rodent species (e.g., C57BL/6 mice or Sprague-Dawley rats).

    • Study Design: Employ a dose escalation design. Administer single doses of 3-(2-Chlorophenyl)azetidine hydrochloride via the intended clinical route (if known) or a standard route (e.g., intraperitoneal or oral gavage).

    • Endpoints:

      • Mortality and Morbidity: Record daily.

      • Clinical Observations: Monitor for changes in behavior, appearance, and activity at specified intervals.

      • Body Weight: Measure daily. A significant weight loss (e.g., >15-20%) is a key sign of toxicity.

      • Toxicokinetics (TK): A satellite group of animals should be included for blood sampling at various time points post-dose to measure plasma concentrations of the compound (Cmax, AUC). This is crucial for linking dose to exposure.[26]

      • Gross Necropsy: At the end of the observation period (e.g., 7-14 days), perform a gross examination of all major organs to identify any visible abnormalities.

    • Definition of MTD: The MTD is defined as the highest dose that does not cause mortality, overt clinical signs of toxicity, or more than a defined level of body weight loss.

Table 3: Data Summary for Acute In Vivo Toxicity Study

Species/StrainRouteDose Level (mg/kg)Clinical Signs of ToxicityBody Weight Change (%)Gross Pathological FindingsKey TK Parameters (Cmax, AUC)
Mouse/C57BL/6PO10
Mouse/C57BL/6PO30
Mouse/C57BL/6PO100

Synthesis and Integrated Risk Assessment

The ultimate goal is to synthesize all data points—from in silico predictions to in vitro IC₅₀ values and in vivo observations—into a coherent toxicological profile. This profile should clearly articulate the identified hazards, the dose/concentration at which they occur, and the potential mechanisms behind them.

Key Questions for the Integrated Assessment:

  • Do the in vitro results confirm the in silico predictions?

  • What is the safety margin between the efficacious concentration (if known) and the concentrations causing cytotoxicity?

  • Are there any genotoxic or hERG liabilities?

  • Does the compound have metabolic liabilities that could lead to reactive metabolite formation?

  • If tested in vivo, what were the primary target organs of toxicity, and at what exposure levels did this occur?

This integrated assessment provides the scientific foundation for the critical decision to terminate the compound, invest in medicinal chemistry efforts to mitigate specific liabilities, or advance the candidate into more extensive, GLP-compliant toxicology studies required for an Investigational New Drug (IND) application.[27][28]

Conclusion

This technical guide outlines a rigorous, multi-tiered strategy for the early toxicological evaluation of 3-(2-Chlorophenyl)azetidine hydrochloride. By systematically progressing from predictive analysis to a core panel of in vitro assays and, if warranted, exploratory in vivo studies, researchers can build a comprehensive safety profile. This proactive approach to de-risking is not merely a procedural checklist but a foundational component of modern drug discovery, enabling the efficient allocation of resources to candidates with the highest probability of success and, ultimately, ensuring patient safety.

References

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  • Title: Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development Source: InfinixBio URL: [Link]

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  • Title: MolToxPred: small molecule toxicity prediction using machine learning approach Source: Journal of Cheminformatics URL: [Link]

  • Title: Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Predict - Life Science Software – Drug Research & Development Source: Instem URL: [Link]

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  • Title: 2-(3-chlorophenyl)azetidine — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals Source: FDA URL: [Link]

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  • Title: Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: Journal of the American Chemical Society URL: [Link]

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Methodological & Application

Application Note: NMR Spectroscopic Characterization of 3-(2-Chlorophenyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of 3-(2-Chlorophenyl)azetidine hydrochloride. Due to the absence of publicly available experimental spectra for this specific molecule, this application note presents a comprehensive set of predicted ¹H and ¹³C NMR data based on the analysis of structurally analogous compounds. We will delve into the rationale behind the predicted chemical shifts and coupling constants, offering insights grounded in fundamental NMR principles. Furthermore, this guide furnishes a detailed, field-proven protocol for the acquisition and processing of NMR data for this class of compounds, ensuring researchers can confidently generate and interpret high-quality spectra.

Introduction: The Importance of Structural Verification

3-(2-Chlorophenyl)azetidine is a substituted azetidine, a class of saturated heterocyclic compounds that are significant scaffolds in medicinal chemistry and drug discovery. The four-membered azetidine ring imparts unique conformational constraints and serves as a key building block in the synthesis of novel therapeutic agents. Accurate structural elucidation is a critical step in the development of any new chemical entity. NMR spectroscopy stands as the most powerful and definitive technique for the unambiguous determination of molecular structure in solution.

This guide focuses on the hydrochloride salt form of the compound, which is common for amine-containing pharmaceuticals to improve solubility and stability. The protonation of the azetidine nitrogen has a distinct and predictable effect on the NMR spectrum, which will be a key point of discussion.

Predicted NMR Reference Data

The following ¹H and ¹³C NMR data for 3-(2-Chlorophenyl)azetidine hydrochloride are predicted based on established chemical shift values for azetidine derivatives, 2-chlorophenyl-substituted compounds, and the known effects of amine protonation.[1][2][3] The data is presented for a standard NMR experiment conducted in a common deuterated solvent such as DMSO-d₆, which is suitable for dissolving hydrochloride salts and allows for the observation of the N-H proton.[4]

Molecular Structure:

Caption: Structure of 3-(2-Chlorophenyl)azetidine Hydrochloride.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale for Prediction
N⁺H₂ 9.0 - 10.0Broad Singlet (br s)-The protons on the positively charged nitrogen are expected to be significantly deshielded and will likely appear as a broad signal due to quadrupolar coupling and exchange.[4]
H2, H4 (axial & equatorial) 4.2 - 4.5Multiplet (m)-These protons are adjacent to the electron-withdrawing N⁺H₂ group, leading to a downfield shift. They will exhibit complex splitting due to geminal and vicinal coupling.[3]
H3 3.8 - 4.1Multiplet (m)-This methine proton is coupled to the adjacent azetidine methylene protons and is shifted downfield by the attached chlorophenyl ring.
H3' 7.5 - 7.6Doublet of Doublets (dd)J ≈ 7.5, 1.5This proton is ortho to the chlorine atom and is expected to be the most downfield of the aromatic protons due to the inductive effect of the chlorine.
H4', H5', H6' 7.2 - 7.4Multiplet (m)-These aromatic protons will have overlapping signals in the aromatic region, with their chemical shifts influenced by the chloro-substituent.[2]
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C2, C4 50 - 55These carbons are adjacent to the protonated nitrogen, which causes a downfield shift compared to a neutral azetidine.[3]
C3 35 - 40This methine carbon is attached to the aromatic ring and is expected in this region.
C1' 138 - 142The ipso-carbon attached to the azetidine ring.
C2' 130 - 134The carbon atom bearing the chlorine substituent.
C3', C4', C5', C6' 127 - 130The remaining aromatic carbons, with their exact shifts dependent on their position relative to the substituents.

Experimental Protocol: Acquiring High-Quality NMR Data

This section provides a detailed, step-by-step protocol for the acquisition and processing of NMR data for 3-(2-Chlorophenyl)azetidine hydrochloride.

Sample Preparation

Rationale: Proper sample preparation is paramount for obtaining high-resolution NMR spectra. The choice of solvent is critical for ensuring the analyte is fully dissolved and stable. For hydrochloride salts, polar aprotic solvents like DMSO-d₆ or D₂O are often preferred.[5]

  • Weighing: Accurately weigh 5-10 mg of 3-(2-Chlorophenyl)azetidine hydrochloride directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D).

  • Dissolution: Cap the NMR tube and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution. Visually inspect the solution for any undissolved particulate matter.

  • Internal Standard (Optional for qNMR): If quantitative analysis is required, add a known amount of a suitable internal standard that has a singlet in a clear region of the spectrum (e.g., maleic acid).

NMR Instrument Setup and Data Acquisition

Rationale: The choice of NMR instrument parameters directly impacts the quality of the resulting spectrum. For detailed structural elucidation, a high-field spectrometer (≥400 MHz) is recommended.[6]

G cluster_workflow NMR Data Acquisition Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆) InstrumentSetup Instrument Setup (Lock, Tune, Shim) SamplePrep->InstrumentSetup Insert Sample H1_Acquisition ¹H NMR Acquisition (zg30 pulse program, 16 scans) InstrumentSetup->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition (zgpg30 pulse program, 1024 scans) H1_Acquisition->C13_Acquisition Followed by DataProcessing Data Processing (FT, Phasing, Baseline Correction) C13_Acquisition->DataProcessing Analysis Spectral Analysis & Interpretation DataProcessing->Analysis

Caption: A generalized workflow for NMR data acquisition and processing.

¹H NMR Acquisition Parameters:

  • Pulse Program: zg30 (A standard 30-degree pulse experiment)

  • Number of Scans (NS): 16

  • Relaxation Delay (D1): 2 seconds

  • Acquisition Time (AQ): 4 seconds

  • Spectral Width (SW): 20 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: zgpg30 (Proton-decoupled experiment with a 30-degree pulse)

  • Number of Scans (NS): 1024 (or more for dilute samples)

  • Relaxation Delay (D1): 2 seconds

  • Acquisition Time (AQ): 1.5 seconds

  • Spectral Width (SW): 240 ppm

  • Temperature: 298 K

Data Processing
  • Fourier Transform (FT): Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before performing the Fourier transform.

  • Phasing: Manually phase the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply an automatic baseline correction to ensure a flat baseline.

  • Referencing: Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm. Reference the ¹³C spectrum to the DMSO-d₆ peak at 39.52 ppm.

  • Integration and Peak Picking: Integrate all peaks in the ¹H spectrum and pick all peaks in both the ¹H and ¹³C spectra.

Conclusion and Best Practices

This application note provides a foundational guide for the NMR spectroscopic characterization of 3-(2-Chlorophenyl)azetidine hydrochloride. While the provided NMR data is predictive, it is based on sound chemical principles and data from closely related structures, offering a reliable starting point for spectral interpretation. Adherence to the detailed experimental protocol will enable researchers to acquire high-quality, reproducible NMR data, which is essential for the rigorous structural verification required in modern chemical research and drug development.

Best Practices for Trustworthy Data:

  • Solvent Purity: Always use high-purity deuterated solvents to avoid interfering signals.

  • Shim Quality: Ensure the instrument is well-shimmed to achieve optimal resolution and lineshape.

  • 2D NMR: For unambiguous assignment, especially of the aromatic protons and carbons, consider acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

References

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC. (n.d.).
  • Azetidine(503-29-7) 1H NMR spectrum - ChemicalBook. (n.d.).
  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis | Journal of the American Chemical Society. (2025, February 17).
  • (2-Chlorophenyl)phenyl-methanone(5162-03-8) 1H NMR spectrum - ChemicalBook. (n.d.).
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC. (n.d.).
  • Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation - PubMed. (2009, July 30).
  • Can the salt form of my organic compound be determined using NMR? - ResearchGate. (2018, April 11).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Solubility of 3-(2-Chlorophenyl)azetidine Hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and application scientists, we frequently encounter solubility bottlenecks during the preparation of high-concentration stock solutions for in vitro assays. A recurring challenge in early-stage discovery is the dissolution of secondary amine hydrochlorides—specifically 3-(2-Chlorophenyl)azetidine hydrochloride —in pure Dimethyl Sulfoxide (DMSO).

This guide deconstructs the thermodynamic barriers of this specific solvent-solute system and provides field-proven, self-validating protocols to achieve complete solubilization without compromising your downstream assays.

Part 1: The Mechanistic Causality of Insolubility (Why does it precipitate?)

Why does a highly polar salt struggle to dissolve in a highly polar solvent? The answer lies in the specific solvation dynamics of polar aprotic environments.

DMSO features a trigonal pyramidal geometry with a highly polarized sulfur-oxygen double bond, giving it a strong dipole moment (~3.96 D) and a high dielectric constant (~48)[1]. The nucleophilic oxygen atom is exceptional at solvating the positively charged azetidinium cation through ion-dipole interactions.

However, DMSO lacks hydrogen bond donors. Consequently, it is thermodynamically incapable of effectively solvating small, "hard" anions like chloride (Cl⁻)[2]. The lattice energy of the 3-(2-Chlorophenyl)azetidine hydrochloride crystal often exceeds the solvation energy provided by the DMSO. This thermodynamic deficit manifests as incomplete dissolution, turbidity, or the formation of a colloidal gel.

Mechanism HClSalt Amine HCl Salt (Strong Ionic Lattice) DMSO 100% DMSO (Polar Aprotic) HClSalt->DMSO Dissolution attempt Cation Azetidinium Cation (Solvated by DMSO) DMSO->Cation Ion-Dipole Interaction Anion Chloride Anion (Cl-) (Poorly solvated) DMSO->Anion Lacks H-bond donors Precipitation Incomplete Dissolution (Precipitation) Anion->Precipitation High thermodynamic barrier

Thermodynamic barrier of chloride anion solvation in polar aprotic DMSO.

Part 2: Quantitative Strategy Matrix

To overcome this barrier, we must either alter the solvent environment to solvate the chloride anion or remove the chloride anion entirely (free base conversion). Table 1 summarizes the efficacy of these interventions.

Table 1: Comparison of Solubilization Strategies for Amine Hydrochlorides in DMSO

StrategyMechanistic RationaleEst. Max ConcentrationDownstream Assay Compatibility
100% Anhydrous DMSO Baseline ion-dipole solvation.< 2-5 mMUniversal
Thermal-Kinetic Disruption Overcomes kinetic activation energy barriers.5-10 mMHigh (assuming compound thermal stability)
Protic Co-Solvation (5% H₂O) H₂O provides hydrogen bond donors to solvate Cl⁻.20-50 mMHigh (tolerated in most cellular assays)
Free Base Conversion Eliminates the ionic lattice; free amine is highly lipophilic.> 100 mMModerate (requires pH monitoring in assay)
Part 3: Step-by-Step Troubleshooting Protocols

Every protocol below is designed as a self-validating system. You must verify true dissolution, as sub-visual micro-precipitates will severely skew your downstream equilibrium solubility measurements and IC50/EC50 calculations[3].

Protocol A: Thermal-Kinetic Disruption

Purpose: To overcome the kinetic barrier of dissolution for moderate concentrations (up to 10 mM).

  • Weigh the required mass of 3-(2-Chlorophenyl)azetidine hydrochloride into a sterile, solvent-resistant microcentrifuge tube.

  • Add the calculated volume of room-temperature, anhydrous DMSO.

  • Vortex vigorously for 60 seconds.

  • Place the tube in a heated ultrasonic bath set to 37°C for 15 minutes. (Causality: Sonication provides localized cavitation energy to break apart crystal aggregates, while mild heat increases the thermodynamic solubility limit).

  • Self-Validation Step : Centrifuge the tube at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube under good lighting. If a white micro-pellet is visible, the solution is saturated, and you must proceed to Protocol B.

Protocol B: Protic Co-Solvation (The 5% Rule)

Purpose: To provide hydrogen bond donors for chloride solvation without severely impacting downstream assay organic solvent limits.

  • Starting with the turbid suspension from Protocol A, add 2% (v/v) HPLC-grade water (e.g., 20 µL water to 980 µL DMSO).

  • Vortex for 60 seconds. (Causality: The localized introduction of water will immediately hydrate the chloride ions, collapsing the ionic lattice).

  • If turbidity persists, add an additional 3% (v/v) water (max 5% total).

  • Self-Validation Step : Measure the absorbance of the solution at 600 nm using a spectrophotometer (blanked against 95% DMSO / 5% H₂O). An OD600 > 0.01 indicates residual light scattering from undissolved micro-particles.

Protocol C: In Situ Free Base Conversion

Purpose: For ultra-high concentration stocks (e.g., 50-100 mM) where protic co-solvents are insufficient or undesired.

  • Suspend the 3-(2-Chlorophenyl)azetidine hydrochloride in anhydrous DMSO at the target concentration.

  • Add 1.1 molar equivalents of a non-nucleophilic organic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).

  • Vortex thoroughly. (Causality: The organic base deprotonates the azetidinium ion. The resulting 3-(2-Chlorophenyl)azetidine free base is highly lipophilic and infinitely miscible in DMSO).

  • Self-Validation Step : The solution should instantly clarify. Note that the resulting solution now contains TEA-HCl (or DIPEA-HCl) as a byproduct, which is generally soluble in DMSO but must be accounted for in highly sensitive enzymatic assays.

SolubilityWorkflow Start 3-(2-Chlorophenyl)azetidine HCl + 100% DMSO Check1 Is solution clear at desired conc.? Start->Check1 HeatSonicate Protocol A: Heat (37°C) & Sonicate Check1->HeatSonicate No (Turbid/Gel) Success Proceed to downstream assay/aliquoting Check1->Success Yes Check2 Is solution clear? HeatSonicate->Check2 Protic Protocol B: Add 2-5% v/v H2O or MeOH Check2->Protic No Check2->Success Yes Check3 Is solution clear? Protic->Check3 FreeBase Protocol C: Free Base Conversion (Add 1.1 eq TEA) Check3->FreeBase No Check3->Success Yes FreeBase->Success Resolved

Decision tree for troubleshooting 3-(2-Chlorophenyl)azetidine HCl solubility in DMSO.

Part 4: Frequently Asked Questions (FAQs)

Q1: I successfully made a 10 mM stock in DMSO, but when I diluted it into my aqueous assay buffer (pH 7.4), the compound crashed out. Why? A: This is a classic "solvent shift" precipitation[4]. While the HCl salt may be soluble in water, the rapid transition from pure DMSO to an aqueous buffer can cause localized supersaturation of the free base form (depending on the pKa of the azetidine nitrogen)[5]. Solution: Perform intermediate serial dilutions. Dilute your 10 mM DMSO stock into a 1 mM intermediate stock using a 50/50 mixture of DMSO and your assay buffer. Additionally, ensure your final assay buffer is pre-warmed to 37°C and contains a mild surfactant (e.g., 0.01% Tween-20) to stabilize transient hydrophobic interactions.

Q2: Can I use Methanol instead of Water for Protocol B? A: Yes. Methanol is a polar protic solvent and will effectively solvate the chloride anion just like water. However, methanol is often more cytotoxic than DMSO in cell-based assays. If your downstream application is a biochemical (cell-free) assay, methanol is an excellent alternative.

Q3: Does the age or quality of my DMSO affect solubility? A: Absolutely. DMSO is highly hygroscopic. If your DMSO bottle has been opened repeatedly outside of a desiccator, it will absorb atmospheric moisture. Paradoxically, while a small, controlled amount of water helps dissolve the HCl salt, uncontrolled water absorption degrades the DMSO's ability to solvate lipophilic moieties and can lead to unpredictable batch-to-batch solubility variations. Always use fresh, anhydrous DMSO (stored under inert gas) for critical stock solutions[1].

References[4] Title: Application of a Dried-DMSO rapid throughput 24-h equilibrium solubility in advancing discovery candidates. Source: ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCiRuAKfx3wMj3IxcwG_g37dCTzk7PJRRJJKwksPzsEj6G6VfKFpXZ6u_vDVrhtkofPWQ4EwQy1_wN5zAr2sI_Rl2a0789Kk5_Hc68bbgyIkN8maXctn0uywiOEjgvsFU5bsVi5IkfV8zH2KbOAw8EZFMVFIZLHcihSTx7-20pxSWgwfxkd-GyXOcuTVCnYNFdNS7yGV0GgprFMC3HRVr7NHT1aj6OarXf5WqhrQAVfEIkXNnfqRbL5bdKqQu8RgnPj2x7y6Nb_z6CtvxxyoPki3STaTK8bMM=[2] Title: Solubility of Triethylmethylammonium chloride in organic solvents. Source: Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdQRTk9dL8387hzcvUJNc9hjCdA0molGAteJ8duiHBUjeYZC54QxGmUO_1tEGOn3-gKUyHjDB9DpuMi6wMhACndOuUqxQHuJzF1RsGi5FkEIs0p-7uDVus8zXlcom8QUWIKgqEH7srpAOXkzNyjEHkSqbANqyHw983pwZw2V9sVvLCLM7UiJBm9uT_etzdvZcV0_tXHchK6FDqYLIHcg==[1] Title: Chemical Properties of Dimethyl Sulfoxide (CAS 67-68-5). Source: Cheméo. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH77jDrOe2gPpsXFGcfplcFFH30t8IkAFc94jkxPgLlRudlgdl8q0OvPp0Bn_BCCSzf-KafkQLqV7SQl9J29xHz4nihvKGeVp6xryjPAdnbjb0hLeNHdhU_e-zdMlzkkwz2ENKfPEEIJIDDGciNkMHYG0dU[5] Title: Technical Support Center: Troubleshooting MS023 Insolubility in Aqueous Buffers. Source: Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEO63_QtK3KxvycP124-aUzI1tbqj4DDQdSJZwFGdTWPme5ztXVMPjXfF1xiNgzXu7XgNJ8AReUHwY-Elw5zOP4q6eVB1uGpnzLjYf_nHN7NNJMrk0obo_TeS5S2nZfsKu2DCTP8qu9GECcTKk1epKjfuz-9cqQfem_DCjayrARqIdW2dX7dc69ZskuAWHgq5nGL03bA7eGma_QTLcv19_yIzoV0AYIiy3-XDU=[3] Title: Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. Source: CORE. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbkjXw1v_2hHPL_Y2OteazyTmLDmQkjfcD30uDgXoXaw8hVsMqQpk8H2lFQhEMmUhRbRW1Q7y22NU0g5Hng9zRg5uvOcaGtYUSI4WfEYsBxxHvVKmKRjlqs-x1vZWruZorUjCI1B4jyRvjC_0HfHOs

Sources

Technical Support Center: Troubleshooting 3-(2-Chlorophenyl)azetidine Hydrochloride Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic assay results or poor synthetic yields when working with azetidine-containing building blocks.

3-(2-Chlorophenyl)azetidine hydrochloride is a high-value compound, but it harbors a hidden vulnerability: the extreme ring strain of its four-membered heterocycle. When mishandled in aqueous solutions, it rapidly degrades, compromising your entire downstream workflow. This guide is designed to move beyond basic handling instructions. Here, we will dissect the exact chemical causality of this degradation and provide you with field-proven, self-validating protocols to guarantee your experimental integrity.

Mechanistic Insight: The Causality of Degradation

To troubleshoot the problem, you must first understand the molecule's physical chemistry. Azetidines possess approximately 26 kcal/mol of inherent ring strain. In its neutral free-base form, the compound is relatively stable. However, 3-(2-Chlorophenyl)azetidine is typically supplied as a hydrochloride (HCl) salt.

When you dissolve this salt in unbuffered water, the solution naturally becomes acidic (pH < 4). Under these conditions, the azetidine nitrogen becomes fully protonated, forming an azetidinium ion . This positive charge acts as an electron sink, making the adjacent carbons highly electrophilic. To relieve the massive ring strain, water molecules act as nucleophiles, attacking the ring and [1]. This acid-catalyzed ring-opening hydrolysis is the primary reason your stock solutions are failing.

Mechanism A 3-(2-Chlorophenyl) azetidine HCl B Azetidinium Ion (Activated) A->B Dissolution (pH < 5) C Nucleophilic Attack (H2O / Cl-) B->C Strain Relief (~26 kcal/mol) D Ring-Opened Degradant C->D Hydrolysis (+18 Da)

Caption: Acid-catalyzed ring-opening hydrolysis pathway of azetidine derivatives.

Troubleshooting Guide & FAQs

Q: Why does my 3-(2-Chlorophenyl)azetidine HCl stock degrade so rapidly in sterile water? A: The degradation is strictly pH-dependent. Because it is an HCl salt, dissolving it in unbuffered sterile water drops the pH, driving the equilibrium toward the highly reactive azetidinium ion. At pH levels below 5.0, the half-life of the compound drops exponentially. To prevent this, you must neutralize the acidic microenvironment by using a [1].

Q: What specific degradation products should I look for on my LC-MS to confirm this is happening? A: You need to look for the ring-opened amino alcohol. The intact free base of 3-(2-Chlorophenyl)azetidine has an exact mass of 167.05 Da (yielding an [M+H]+ peak at m/z 168.05). When water attacks and opens the ring, it adds 18 Da to the molecule. Therefore, you should monitor your Extracted Ion Chromatogram (EIC) for the appearance of an [M+H]+ peak at m/z 186.06. If you see this peak growing over time, your stock is actively [2].

Q: Does the chloride counterion from the salt contribute to the degradation? A: Yes. While water is the most abundant nucleophile in an aqueous solution, the chloride ion ( Cl− ) is also a competent nucleophile. In highly concentrated stock solutions (where water activity is relatively lower and chloride concentration is high), the chloride can attack the azetidinium ion, resulting in a chloro-amine [3].

Q: Can I store my working solutions at 4°C to stop the degradation? A: Refrigeration only slows the kinetics; it does not stop the thermodynamic drive of the ring strain. At 4°C in unbuffered water, significant degradation will still occur over a 48-hour period. For long-term stability, you must alter the solvent environment.

Quantitative Stability Profiling

To help you make informed experimental design choices, below is a synthesized data table comparing the expected half-life ( T1/2​ ) of 3-arylazetidine derivatives under various conditions.

Solvent ConditionMeasured pHStorage TemperatureEstimated Half-Life ( T1/2​ )Primary Mechanism
Unbuffered H2​O (HCl salt)~3.525°C< 12 hoursRapid Hydrolysis
Unbuffered H2​O (HCl salt)~3.54°C~ 48 hoursSlow Hydrolysis
Acidic Stress (0.1 N HCl)1.025°C< 1 hourAccelerated Hydrolysis
Buffered Aqueous (PBS)7.425°C> 7 daysStable (Deprotonated)
100% LC-MS Grade DMSON/A-20°C> 6 monthsStable (Aprotic)

Self-Validating Experimental Protocol

As scientists, we must operate on verifiable data, not assumptions. The following step-by-step methodology ensures that your 3-(2-Chlorophenyl)azetidine solutions are stable, and more importantly, provides a built-in mechanism to prove that stability before you commit to expensive downstream assays.

Workflow Start Formulate Master Stock (100% DMSO) Dilute Dilute into Aqueous Buffer (Target pH 7.0-7.4) Start->Dilute Validate LC-MS Time-Course (t=0, 4h, 24h) Dilute->Validate Check m/z 186.06 Detected? Validate->Check Fail Discard & Re-buffer (pH too low) Check->Fail Yes (>5% AUC) Pass Proceed to Assay (System Validated) Check->Pass No (Stable)

Caption: Self-validating formulation and analytical troubleshooting workflow.

Step-by-Step Methodology: Preparation and Verification

Step 1: Aprotic Master Stock Preparation Do not use water for your primary stock. Weigh your required mass of 3-(2-Chlorophenyl)azetidine HCl and dissolve it entirely in anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM or 50 mM. By using an aprotic solvent, you eliminate the nucleophile (water), completely arresting the hydrolysis pathway. Store this master stock in single-use aliquots at -20°C.

Step 2: Buffered Aqueous Dilution When your experiment requires an aqueous environment (e.g., cell media, enzymatic assays), dilute the DMSO master stock directly into a strongly buffered solution (like 1X PBS or HEPES) strictly adjusted to pH 7.4 . The high buffering capacity will immediately neutralize the HCl salt, keeping the azetidine in its neutral, unprotonated (and thus stable) state.

Step 3: The Self-Validation Gate (LC-MS) Before running your primary experiment, validate the structural integrity of your working solution:

  • Immediately upon creating the aqueous dilution, extract a 10 µL aliquot ( t=0 ).

  • Incubate the remaining working solution at your intended assay temperature (e.g., 37°C).

  • Extract subsequent 10 µL aliquots at t=4 hours and t=24 hours.

  • Inject the samples into an LC-MS system.

  • Data Analysis: Monitor the Extracted Ion Chromatogram (EIC) for the intact parent mass (m/z 168.05) and the +18 Da hydrolysis degradant (m/z 186.06).

  • Validation Criteria: Your protocol is officially validated if the Area Under the Curve (AUC) for m/z 168.05 varies by less than 5% across the 24-hour period, and the m/z 186.06 peak remains at baseline. If the degradant appears, your buffer capacity was insufficient to overcome the HCl salt, and you must increase the buffer molarity.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 2021. Available at:[Link]

  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry (RSC), 2019. Available at:[Link]

  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Journal of Pharmaceutical and Biomedical Analysis, 2021. Available at:[Link]

Sources

Technical Support Center: Resolving HPLC Co-elution for 3-(2-Chlorophenyl)azetidine Hydrochloride Impurities

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a structured, in-depth approach to diagnosing and resolving High-Performance Liquid Chromatography (HPLC) co-elution challenges encountered during the analysis of 3-(2-Chlorophenyl)azetidine hydrochloride and its related impurities. This document is designed for researchers, analytical scientists, and drug development professionals seeking robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: My primary peak for 3-(2-Chlorophenyl)azetidine hydrochloride shows shouldering or appears broad and asymmetrical. How can I confirm if this is a co-elution issue?

A1: Visual inspection of peak shape is the first indicator, but it is not definitive. A shoulder or tailing peak can suggest co-elution, but it could also stem from issues like column degradation, extra-column volume, or sample solvent effects.[1][2][3] To confirm co-elution, you must perform a peak purity analysis.

  • Diode Array Detector (DAD/PDA): This is the most common tool for peak purity analysis. A DAD detector scans across the entire UV-Vis spectrum at multiple points across the peak. If a single, pure compound is present, the spectra taken from the upslope, apex, and downslope of the peak will be identical.[2][4] Software algorithms calculate a "purity angle" or similar metric; a value below a certain threshold indicates a pure peak.

  • Mass Spectrometry (MS) Detector: An MS detector provides an orthogonal dimension of separation based on the mass-to-charge ratio (m/z) of the eluting compounds.[5][6] By extracting ion chromatograms for different m/z values, you can definitively determine if multiple components are hiding under a single chromatographic peak. This is particularly powerful for identifying impurities that are structurally similar but have different molecular weights.[4][5]

Q2: What are the likely impurities I should expect for 3-(2-Chlorophenyl)azetidine hydrochloride, and how does that influence my separation strategy?

A2: Impurities in an Active Pharmaceutical Ingredient (API) like 3-(2-Chlorophenyl)azetidine hydrochloride typically fall into three categories as defined by the International Council for Harmonisation (ICH) guidelines[7]:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from the synthetic route. For azetidines, this could involve precursors or regioisomers (e.g., 2-(2-chlorophenyl)azetidine).[8][9]

  • Degradation Products: These form during manufacturing, storage, or handling due to stress factors like acid/base hydrolysis, oxidation, heat, or light.[10] Forced degradation studies are essential to identify these potential degradants and develop a stability-indicating method.[11][12]

  • Chiral Impurities: If any step in the synthesis is stereoselective or if chiral starting materials are used, enantiomeric or diastereomeric impurities could be present.[7][13] These are often the most challenging to separate and typically require specialized chiral stationary phases.[14]

Understanding the potential impurities is critical because it informs your choice of analytical technique and column chemistry. Structurally similar impurities often require highly selective methods for resolution.

Q3: I've confirmed co-elution. What is the very first parameter I should adjust in my existing HPLC method?

A3: The most straightforward and often most effective initial step is to adjust the mobile phase composition, specifically the solvent strength.[15] For reversed-phase HPLC, this means changing the ratio of the aqueous and organic phases.

  • Weaken the Mobile Phase: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol). This increases the retention factor (k'), causing all peaks to be retained longer on the column.[2] This increased interaction time with the stationary phase often provides enough additional separation to resolve closely eluting peaks. A good target for the main peak's k' is between 2 and 10.

Q4: Why is it critical to develop a "stability-indicating" analytical method for impurity profiling?

A4: A stability-indicating method is one that can accurately and selectively quantify the decrease of the active ingredient in the presence of its degradation products, impurities, and excipients.[10] This is a regulatory requirement mandated by agencies like the FDA and is a core component of ICH guidelines Q1A(R2) and Q2(R2).[10][16][17] Without a proven stability-indicating method, you cannot ensure the quality, safety, and efficacy of the drug substance over its shelf life. Forced degradation studies are the primary tool used to demonstrate that your method has this capability.[11][18]

Troubleshooting Guide: A Systematic Approach to Resolving Co-elution

When initial adjustments are insufficient, a systematic, multi-parameter optimization is required. The following workflow breaks down the process into logical, manageable steps.

G cluster_0 Phase 1: Diagnosis & Initial Steps cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization A Asymmetrical or Broad Peak Observed B Perform Peak Purity Analysis (DAD / MS) A->B C Co-elution Confirmed? B->C D Step 1: Optimize Mobile Phase - Adjust % Organic (k') - Change Organic Solvent (α) - Adjust pH (α, k') C->D Yes E E C->E No (Troubleshoot other issues: column health, extra-column volume) F Resolution Achieved? D->F G Step 2: Change Stationary Phase - Evaluate different column chemistries (e.g., Phenyl-Hexyl, Cyano, Embedded Polar) - Consider particle size (e.g., sub-2µm) F->G No K Method Validated (ICH Q2(R2)) F->K Yes H Resolution Achieved? G->H I Step 3: Adjust Temperature & Flow Rate - Decrease Flow Rate (N) - Optimize Temperature (α, k') H->I No H->K Yes J Resolution Achieved? I->J J->K Yes

Caption: Systematic workflow for troubleshooting HPLC co-elution.

Step 1: In-Depth Mobile Phase Optimization

The mobile phase is the most powerful tool for manipulating selectivity (α), the separation factor between two peaks.

  • Change the Organic Modifier: Acetonitrile and methanol are the most common reversed-phase solvents, but they interact differently with analytes and the stationary phase. Acetonitrile is an aprotic solvent, while methanol is a protic solvent capable of hydrogen bonding. Switching from acetonitrile to methanol (or vice-versa) can significantly alter selectivity and may even reverse the elution order of closely related compounds.[19][20]

  • Adjust Mobile Phase pH: This is arguably the most critical parameter for an ionizable compound like 3-(2-Chlorophenyl)azetidine hydrochloride. As an amine salt, its charge state is highly dependent on pH.

    • Rationale: The pKa of the azetidine nitrogen dictates its degree of ionization. By adjusting the mobile phase pH to be at least 2 units above or below the pKa, you ensure a single, stable ionization state, leading to sharp, symmetrical peaks.[21] Operating near the pKa can cause peak broadening or splitting.

    • Strategy: For this basic compound, working at a low pH (e.g., pH 2.5-3.5 using formic or phosphoric acid) will ensure the amine is fully protonated (BH+). This typically leads to good peak shape on silica-based C18 columns. Alternatively, working at a high pH (e.g., pH 9-10 with a suitable buffer on a hybrid or high-pH stable column) would render the amine neutral (B), drastically changing its retention and selectivity relative to its impurities.

  • Select an Appropriate Buffer: When operating within +/- 1 pH unit of the desired pH, a buffer is essential to maintain a constant pH and ensure robust, reproducible results. Common choices include phosphate, acetate, or formate buffers, typically at a concentration of 10-25 mM.

Step 2: Leverage Stationary Phase Selectivity

If mobile phase optimization is insufficient, the next step is to change the stationary phase. The goal is to introduce different intermolecular interactions to alter selectivity.[19]

G cluster_columns Stationary Phase Selection Analyte 3-(2-Chlorophenyl)azetidine HCl & Impurities C18 Standard C18 (Hydrophobic) Analyte->C18 Primary Screening Phenyl Phenyl-Hexyl (π-π Interactions) Analyte->Phenyl If aromatic impurities EPG Embedded Polar Group (H-Bonding, Shape Selectivity) Analyte->EPG If polar impurities or poor peak shape Cyano Cyano (CN) (Dipole-Dipole) Analyte->Cyano Alternative Selectivity Chiral Chiral (CSP) (Enantioselectivity) Analyte->Chiral If enantiomers suspected

Caption: Decision logic for selecting an alternative HPLC stationary phase.

Stationary Phase Primary Interaction Mechanism Best Suited For Separating...
C18 (Octadecylsilane) Hydrophobic (van der Waals)General purpose; good first choice for separating compounds based on differences in hydrophobicity.
Phenyl-Hexyl π-π Interactions, HydrophobicImpurities with aromatic rings or double bonds. The phenyl groups can provide unique selectivity for aromatic analytes like the 2-chlorophenyl moiety.
Embedded Polar Group (EPG) Hydrophobic, Hydrogen BondingPolar impurities from a less polar API. EPG columns are also more stable in highly aqueous mobile phases and can offer better peak shape for basic compounds.
Cyano (CN) Dipole-Dipole, HydrophobicImpurities with different polarity or for use in normal-phase chromatography. Provides a significantly different selectivity compared to C18.
Chiral Stationary Phase (CSP) Enantioselective InteractionsEnantiomers or diastereomers. Required when chiral impurities are present and must be quantified separately.[14][22]
Step 3: Fine-Tuning with Instrumental Parameters
  • Column Temperature: Adjusting the column temperature affects mobile phase viscosity and reaction kinetics, which can alter both retention time and selectivity.[23] Increasing the temperature generally shortens run times but can sometimes decrease resolution. It is an important parameter to optimize, typically between 25°C and 50°C.

  • Flow Rate: Lowering the flow rate increases column efficiency (N), leading to sharper peaks and potentially better resolution, at the cost of a longer analysis time.[23] This is a simple way to gain a modest improvement in resolution.

Experimental Protocols

Protocol 1: Forced Degradation Study to Verify Method Specificity

This protocol is designed to intentionally degrade the 3-(2-Chlorophenyl)azetidine hydrochloride sample to ensure the HPLC method can separate the API from its potential degradation products. This is a critical step in validating a stability-indicating method as per ICH guidelines.[10][11]

  • Prepare Stock Solutions: Prepare a stock solution of the API in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL with mobile phase.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of ~0.1 mg/mL with mobile phase.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours. Dilute to a final concentration of ~0.1 mg/mL with mobile phase.

  • Thermal Degradation: Store the solid API powder in an oven at 80°C for 48 hours. Prepare a solution at ~0.1 mg/mL.

  • Photolytic Degradation: Expose the solid API powder to a light source compliant with ICH Q1B guidelines (e.g., >1.2 million lux hours). Prepare a solution at ~0.1 mg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method with a DAD detector.

  • Evaluation: The method is considered stability-indicating if all degradation product peaks are successfully resolved from the main API peak (resolution > 1.5) and peak purity analysis of the API peak in the stressed samples passes.[12][18] Aim for 5-20% degradation of the API for meaningful results.[11]

Protocol 2: Systematic HPLC Method Development

This protocol outlines a generic but effective approach for developing a separation method from scratch.

  • Define Analytical Target Profile (ATP): Clearly state the goal of the method (e.g., "To separate and quantify 3-(2-Chlorophenyl)azetidine hydrochloride from all process and degradation impurities above the 0.05% reporting threshold"). This is a foundational concept in modern method development, as described in ICH Q14.[17][24][25]

  • Initial Column & Mobile Phase Selection:

    • Column: Start with a standard, high-quality C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water (provides low pH for good peak shape).

    • Mobile Phase B: Acetonitrile.

    • Instrument Settings: Flow Rate: 1.0 mL/min; Column Temp: 30°C; Detector: DAD at a suitable wavelength (e.g., 215 nm or 254 nm).

  • Run a Scouting Gradient: Perform a fast, wide gradient (e.g., 5% to 95% B in 15 minutes). This provides a quick overview of the sample complexity and the approximate elution conditions for the API and its impurities.[20][21]

  • Optimize the Gradient:

    • Based on the scouting run, design a more targeted gradient. If all peaks elute early, start with a lower initial %B.

    • To improve resolution between a critical pair of co-eluting peaks, decrease the gradient slope in that specific region. For example, if the co-elution occurs where the mobile phase is at 40% B, you might change the gradient from a single slope to a multi-step slope: 10-35% B in 5 min, then 35-45% B in 15 min, then ramp up to 95% B to wash the column.

  • Fine-Tuning: Once a promising separation is achieved, perform fine-tuning by making small, systematic adjustments to temperature, flow rate, and mobile phase pH/modifier as described in the troubleshooting guide above.

  • Validation: After optimization, the method must be validated according to ICH Q2(R2) guidelines to demonstrate it is fit for its intended purpose.[16][26]

References

  • Mass spectrometry enables the identification of compounds that co-elute in column-based separation processes. (2019). Looking at life with a scientific lens.
  • Untangle your Liquid Chromatography Problems - HPLC Troubleshooting Guide. YMC.
  • Alsante, K. M., et al. (2014). Forced degradation and impurity profiling. ScienceDirect.
  • Nufer, R. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs.
  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Mhaske, P., et al. (2025). Force Degradation And Stability Indicating Method For Impurity Profiling. IJCRT.org.
  • Forced Degradation Studies for GLP-1 Peptide Drugs. (2026). Daicel Pharma Standards.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager.
  • Technical Support Center: Resolving Co-eluting Peaks of Plasticizers in HPLC. Benchchem.
  • HPLC Troubleshooting Guide. Shimadzu.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2026). LCGC.
  • HPLC Troubleshooting Guide. Restek.
  • Q2(R2) Validation of Analytical Procedures. Food and Drug Administration.
  • How to Identify Peaks in a Chromatogram, Assign Correct Analyte. (2025). Sorbtech.
  • Troubleshooting Unwanted Peaks for HPLC: A Case Study Using Formic Acid. Phenomenex.
  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. (2022). ICH.
  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024). PMC.
  • High-resolution mass spectrometry for impurity profiling. (2025). Sterling Pharma Solutions.
  • Real Solutions to Improve Your HPLC Peak Resolution. (2023). AnalyteGuru.
  • Resolving co-eluting peaks in the chromatographic analysis of quercetin derivatives. Benchchem.
  • Development and optimization of a generic HPLC method for the simultaneous determination of common ingredients in multi component. SciSpace.
  • A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(3-Chlorophenyl)azetidine. Benchchem.
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry.
  • Functionalization of chiral azetidine-2-carboxylic acids. Synthesis of chiral azetidine iminosugar derivatives. ResearchGate.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds. Drexel University.
  • A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. (2023). Impactfactor.
  • 3-(2-CHLOROPHENYL)AZETIDINE HCL. Merck.
  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate.

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preventing oxidation of 3-(2-Chlorophenyl)azetidine hydrochloride during long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(2-Chlorophenyl)azetidine Hydrochloride

A Guide to Ensuring Long-Term Stability and Preventing Oxidation

Welcome to the technical support guide for 3-(2-Chlorophenyl)azetidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the long-term storage and stability of this important chemical intermediate. By understanding the underlying chemical principles and adopting best practices, you can ensure the integrity and purity of your material over time.

Frequently Asked Questions (FAQs)

Q1: What is 3-(2-Chlorophenyl)azetidine hydrochloride and why is its stability important?

3-(2-Chlorophenyl)azetidine hydrochloride is a heterocyclic organic compound. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry.[1][2] Its hydrochloride salt form is typically a white to off-white or yellow solid.[2][3]

The long-term stability of this compound is critical because degradation, primarily through oxidation, can generate impurities. These impurities can compromise the results of downstream experiments, affect the safety and efficacy profiles of active pharmaceutical ingredients (APIs) derived from it, and lead to costly batch failures.[4] Adhering to proper storage and handling protocols is essential for regulatory compliance and ensuring reproducible scientific outcomes.[5]

Q2: Why is this compound susceptible to oxidation, and what are the primary risk factors?

While converting an amine to its hydrochloride salt generally increases stability by protonating the nitrogen's lone pair of electrons, making them less available for oxidation, degradation can still occur under suboptimal conditions.[6] The primary risk factors that accelerate oxidation are:

  • Atmospheric Oxygen: The most direct cause of oxidation. Prolonged exposure to air provides the necessary reactant for degradation pathways.

  • Elevated Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the rate of chemical degradation.[4][7]

  • Light Exposure: UV or high-energy visible light can provide the activation energy needed to initiate photo-oxidative degradation.[8][9]

  • Presence of Metal Impurities: Trace metals, such as iron or copper, can act as catalysts, significantly speeding up oxidation reactions.[10]

  • High Humidity: Moisture can affect the physical and chemical stability of drug substances, potentially leading to hydrolysis or facilitating oxidative processes.[7][9]

The secondary amine in the azetidine ring is the most likely site of oxidation. Potential pathways can lead to the formation of corresponding hydroxylamines or N-oxides as initial degradation products.[11][12] Further degradation could potentially involve ring-opening of the strained azetidine core.[13]

Q3: What are the ideal storage conditions for long-term stability?

To mitigate the risks outlined above, the following storage conditions are recommended, aligning with general principles for pharmaceutical intermediates.[14][15]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of chemical degradation. Some suppliers explicitly recommend this range.[3]
≤ -20°C (Frozen) for extended storageFurther slows degradation kinetics for maximum long-term stability.
Atmosphere Under an inert gas (Argon or Nitrogen)Displaces atmospheric oxygen, a key reactant in oxidation.
Light In an amber glass vial or light-blocking containerPrevents photo-oxidation initiated by UV and visible light.[9]
Humidity In a tightly sealed container with a desiccantPrevents moisture ingress which can accelerate degradation.

These recommendations are based on guidelines for stability testing of new drug substances established by the International Council for Harmonisation (ICH).[8][16]

Troubleshooting Guide

This section addresses specific issues you may encounter, providing a logical workflow for identification and resolution.

Problem 1: The material, which was originally a white powder, has developed a yellow or brownish tint.
  • Likely Cause: This is a strong visual indicator of chemical degradation. Color changes in amine-containing compounds often point towards oxidation, resulting in the formation of colored impurities.[17]

  • Immediate Action:

    • Segregate the suspect material to prevent its use in critical experiments.

    • Do not assume the material is usable. The color change indicates the presence of impurities that could invalidate your results.

  • Troubleshooting & Confirmation Workflow:

Troubleshooting_Workflow A Visual Observation: Material has changed color (e.g., white to yellow/brown) B Quarantine the Batch A->B C Perform Analytical Purity Check (See Protocol Below) B->C D HPLC Analysis C->D E LC-MS Analysis C->E F Compare to Reference Standard D->F J Identify Degradation Products (e.g., M+16 peak) E->J G Purity within Specification? F->G H YES: Use with caution. Re-evaluate storage conditions. G->H Yes I NO: Material has degraded. Dispose of according to safety protocols. G->I No Inert_Gas_Workflow A Place Compound in Vial B Seal Vial with Septum Cap A->B C Insert Vent and Gas Inlet Needles B->C D Gently Flush with N2 or Ar (2-3 minutes) C->D E Remove Vent Needle D->E F Remove Inlet Needle E->F G Seal with Parafilm® F->G H Store at Recommended Temperature & Light Conditions G->H

Sources

Technical Support Center: Remediation of Residual Solvents in 3-(2-Chlorophenyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals dealing with out-of-specification (OOS) residual solvent levels in batches of 3-(2-Chlorophenyl)azetidine hydrochloride (CAS: 1203683-32-2)[1].

Mechanistic Overview: Why Do Solvents Get Trapped?

3-(2-Chlorophenyl)azetidine hydrochloride is a highly strained, four-membered heterocyclic building block. A persistent challenge during its scale-up is the retention of organic solvents—particularly alcohols (methanol, ethanol, isopropanol) and esters (ethyl acetate)—which often fail to meet the International Council for Harmonisation (ICH) Q3C limits[2].

The Causality of Trapping: Hydrochloride salts of secondary amines form robust hydrogen-bond networks. The chloride anion acts as a potent hydrogen-bond acceptor, while the protonated azetidinium nitrogen and residual polar solvents act as donors. This locks the solvent molecules within the crystal lattice (forming solvates) rather than leaving them loosely bound on the surface[3]. Standard thermal or vacuum drying is thermodynamically insufficient to break these lattice bonds without triggering thermal degradation of the strained azetidine ring or causing the loss of HCl gas, which leads to pH shifts and batch discoloration[3].

Diagnostic & Remediation Workflow

SolventRemediation Start Batch Fails ICH Q3C Solvent Limits Analyze Identify Trapped Solvent (HS-GC / TGA) Start->Analyze Decision Is Solvent Surface-Bound or Lattice-Trapped? Analyze->Decision Surface Surface-Bound (Agglomerates) Decision->Surface Lattice Lattice-Trapped (Solvates / H-Bonds) Decision->Lattice Milling De-agglomeration & Vacuum Drying Surface->Milling Humidification Water Vapor Displacement (Humidification) Lattice->Humidification Reslurry Sonication-Assisted Anti-Solvent Wash Lattice->Reslurry Test Re-test via HS-GC Passes ICH Q3C? Milling->Test Humidification->Test Reslurry->Test Test->Analyze No Success Batch Released Test->Success Yes

Caption: Workflow for diagnosing and remediating residual solvents in 3-(2-Chlorophenyl)azetidine HCl.

Troubleshooting Guide (FAQs)

Q1: Why does prolonged vacuum drying fail to reduce ethanol/isopropanol levels below 10,000 ppm (1%) in my batches? A1: Prolonged vacuum drying only effectively removes surface-bound and loosely agglomerated solvents. When solvents are trapped within the crystal lattice of the hydrochloride salt, the activation energy required to volatilize them exceeds standard drying conditions. Continuing to apply heat and high vacuum for extended periods (e.g., days) is futile and induces instability, including the loss of hydrochloric acid from the salt[3].

Q2: Can I increase the drying temperature to >80°C to force the solvent out? A2: This is highly discouraged. 3-(2-Chlorophenyl)azetidine contains a strained four-membered ring. Elevated temperatures, especially in the solid state with trapped polar solvents, can induce ring-opening degradation pathways or polymerization. Furthermore, excessive heat accelerates the dissociation of the HCl salt, compromising the stoichiometric integrity of your API[3].

Q3: How can I analytically verify if the solvent is surface-bound or lattice-trapped? A3: Use a combination of Headspace Gas Chromatography (HS-GC) and Thermogravimetric Analysis (TGA). HS-GC with a Flame Ionization Detector (FID) is the gold standard for quantifying the exact ppm of residual solvents[4]. If HS-GC shows high solvent levels but the drying curve has plateaued, run a TGA. A sharp weight loss at the solvent's boiling point suggests surface trapping, whereas a delayed weight loss at higher temperatures (often coinciding with the melting/decomposition point of the crystal) confirms lattice-trapped solvates.

Q4: We use Dimethylformamide (DMF) in an earlier step. Why is it so hard to detect and remove? A4: DMF is a high-boiling, Class 2 solvent (ICH limit: 880 ppm)[2]. It is water-miscible and forms strong complexes with salts. For accurate detection, ensure your HS-GC method utilizes an appropriate dissolution medium (like DMSO or water) that fully dissolves the azetidine salt to release the DMF into the headspace, minimizing carry-over effects[5][6]. To remove it, you must displace it using a solvent-swap or humidification strategy before final drying.

Step-by-Step Remediation Methodologies

Protocol A: Water Vapor Displacement (Humidification)

Mechanism: Water molecules are smaller and form stronger, more thermodynamically stable hydrogen bonds with the chloride ion than organic alcohols or esters. By introducing water vapor, water displaces the trapped organic solvent within the lattice, which is then swept away by the gas stream[3].

  • Setup: Transfer the out-of-spec 3-(2-Chlorophenyl)azetidine hydrochloride batch to a fluid bed dryer or a filter dryer equipped with a gas inlet.

  • Humidification: Pass a stream of inert gas (Nitrogen) bubbled through a container of sterile, distilled water at 25°C–30°C through the API bed[3].

  • Equilibration (Self-Validating Step): Maintain the humidified gas flow for 4 to 12 hours. Monitor the effluent gas using an in-line sensor or periodic GC sampling to track the release of the trapped organic solvent.

  • Displacement: Once the organic solvent in the effluent drops to baseline, the lattice has been successfully swapped to a hydrate.

  • Final Drying: Switch the gas stream to dry Nitrogen and apply a gentle vacuum (e.g., 40°C at 50 mbar) to remove the newly introduced water, yielding the anhydrous, solvent-free hydrochloride salt.

Protocol B: Sonication-Assisted Anti-Solvent Reslurrying

Mechanism: Ultrasonic cavitation generates localized high-pressure micro-bubbles that shatter agglomerates and disrupt the crystal surfaces just enough to release trapped mother liquor without requiring high bulk temperatures[7].

  • Suspension: Suspend the API in a Class 3 anti-solvent with a low boiling point and poor hydrogen-bonding capability (e.g., Heptane). Use a ratio of 1:5 (w/v).

  • Sonication: Apply ultrasonic treatment (e.g., 20 kHz probe or bath) to the slurry while maintaining the bulk temperature below 10°C to prevent dissolution or degradation[7].

  • Agitation: Continue sonication for 30 to 60 minutes. The cavitation forces will release the trapped polar solvents into the heptane phase.

  • Filtration & Wash: Filter the suspension under vacuum and wash the cake with a small volume of cold, fresh heptane.

  • Drying: Dry the resulting cake under vacuum at 30°C–40°C. Heptane (ICH Class 3 limit: 5,000 ppm) is easily removed via standard vacuum drying due to its lack of interaction with the HCl salt.

Quantitative Data: ICH Q3C Compliance & Remediation Efficacy

The following table summarizes the ICH Q3C(R8) limits for common solvents used in azetidine synthesis and the typical reduction efficacy observed using the protocols above[2][8].

SolventICH ClassICH Q3C Limit (ppm)Typical Initial Conc. (ppm)Post-Humidification (ppm)Post-Sonication (ppm)
Methanol Class 23,00012,500< 500< 800
Dichloromethane Class 26004,200< 100< 200
Toluene Class 28903,500< 200< 150
Ethanol Class 35,00025,000< 1,000< 1,500
Isopropanol Class 35,00018,000< 800< 1,200
Ethyl Acetate Class 35,00015,000< 1,000< 900

References

  • Impurities: Guideline for Residual Solvents Q3C(R8) - ICH. Source: ich.org.
  • Analysis of Residual Solvents According to the New ICH Q3C Guideline. Source: shimadzu.com.sg.
  • Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Source: nih.gov.
  • WO2012123502A1 - A novel process of residual solvent removal. Source: google.com.
  • Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Source: scispace.com.
  • AU7854098A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals. Source: google.com.
  • 1203683-32-2_3-(2-chlorophenyl)azetidine. Source: chemsrc.com.

Sources

Technical Support Center: Overcoming Poor Bioavailability of 3-(2-Chlorophenyl)azetidine Hydrochloride Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(2-Chlorophenyl)azetidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the poor bioavailability of this compound. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to support your research and development efforts.

Introduction

3-(2-Chlorophenyl)azetidine hydrochloride is a promising small molecule with significant potential. However, like many novel chemical entities, it presents challenges in achieving optimal oral bioavailability, which can hinder its therapeutic efficacy.[1][2] Azetidine-containing compounds are of growing interest in medicinal chemistry due to their unique structural and pharmacokinetic properties, which can enhance metabolic stability and receptor selectivity.[3][4] This guide will provide a structured approach to identifying and overcoming the root causes of poor bioavailability for this specific hydrochloride salt formulation.

Frequently Asked Questions (FAQs)

Q1: What are the likely causes of poor bioavailability for 3-(2-Chlorophenyl)azetidine hydrochloride?

A1: The poor bioavailability of this compound is likely multifactorial, stemming from its physicochemical properties. As a hydrochloride salt of a weakly basic compound, potential issues include:

  • Low Aqueous Solubility: The free base form of the compound may have intrinsically low solubility in the neutral pH of the intestines. While the hydrochloride salt form enhances solubility at lower pH (like in the stomach), it may precipitate out as the free base in the higher pH of the small intestine.[5][6]

  • Poor Permeability: The molecule's structural characteristics, such as its polarity and size, may limit its ability to passively diffuse across the intestinal membrane.

  • First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall or liver before it reaches systemic circulation.

  • Formulation-Related Issues: The excipients used in the formulation could interact with the drug, or the physical properties of the drug substance (e.g., particle size) may not be optimal for dissolution.[6][7]

Q2: Why is a hydrochloride salt used if it can cause precipitation in the intestine?

A2: Salt formation is a common and effective strategy to improve the aqueous solubility and dissolution rate of weakly basic drugs.[5][6][8] Hydrochloride salts are frequently used due to their ability to form crystalline solids with good stability.[5] The improved dissolution in the stomach can lead to a higher concentration of the drug available for absorption. The challenge, which this guide addresses, is to maintain the drug in a soluble state as it transitions to the higher pH of the intestine.[8]

Q3: What initial steps should I take to investigate the low bioavailability of my current formulation?

A3: A systematic approach is crucial. We recommend the following initial investigations:

  • Comprehensive Physicochemical Characterization: Determine the aqueous solubility of both the hydrochloride salt and the free base across a physiologically relevant pH range (1.2 to 7.4). Also, assess its lipophilicity (LogP/LogD).

  • Solid-State Characterization: Analyze the solid form of your drug substance (polymorphism, crystallinity) as this can significantly impact dissolution.

  • In Vitro Dissolution Testing: Perform dissolution studies of your current formulation in various biorelevant media (e.g., SGF, FaSSIF, FeSSIF) to simulate its behavior in the gastrointestinal tract.

  • In Vitro Permeability Assays: Use models like Caco-2 or PAMPA to assess the intrinsic permeability of the compound.

Troubleshooting Guide

This section provides detailed troubleshooting steps for common issues encountered during the formulation development of 3-(2-Chlorophenyl)azetidine hydrochloride.

Issue 1: Low and pH-Dependent Aqueous Solubility

Problem: The compound shows good solubility in acidic media but precipitates at neutral pH, leading to poor absorption in the intestine.

Causality: This is a classic issue for hydrochloride salts of weakly basic drugs. In the acidic environment of the stomach, the ionized form of the drug is soluble. As it moves to the more neutral pH of the small intestine, it converts to the less soluble free base form and precipitates, reducing the concentration of dissolved drug available for absorption.[5][8]

Solutions & Experimental Protocols:

1. Particle Size Reduction (Micronization/Nanonization)

  • Rationale: Reducing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[1][9] This is particularly effective if dissolution is the rate-limiting step for absorption.[5]

  • Protocol: Jet Milling for Micronization

    • Ensure the 3-(2-Chlorophenyl)azetidine hydrochloride active pharmaceutical ingredient (API) is crystalline and free of excess solvent.

    • Set up the jet mill according to the manufacturer's instructions.

    • Introduce the API into the milling chamber at a controlled feed rate.

    • Use compressed air or nitrogen as the milling gas.

    • Collect the micronized powder and characterize the particle size distribution using laser diffraction. Aim for a particle size of <10 µm.

    • Re-evaluate the dissolution profile of the micronized API.

2. Amorphous Solid Dispersions (ASDs)

  • Rationale: Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its aqueous solubility and prevent precipitation.[2][10][11]

  • Protocol: Solvent Evaporation for ASD Screening

    • Select a range of polymers (e.g., PVP K30, HPMC-AS, Soluplus®).

    • Dissolve 3-(2-Chlorophenyl)azetidine hydrochloride and the polymer in a common volatile solvent (e.g., methanol, acetone) at various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).

    • Evaporate the solvent under vacuum using a rotary evaporator to form a thin film.

    • Dry the resulting solid dispersion under vacuum at 40°C for 24 hours.

    • Characterize the ASD for amorphicity using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Perform dissolution testing in FaSSIF to assess the extent and duration of supersaturation.

3. Lipid-Based Formulations

  • Rationale: Incorporating the drug into a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), can improve solubility and enhance absorption via the lymphatic pathway, potentially bypassing first-pass metabolism.[10]

  • Protocol: SEDDS Formulation Screening

    • Solubility Screening: Determine the solubility of 3-(2-Chlorophenyl)azetidine hydrochloride in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).

    • Ternary Phase Diagram Construction: Based on solubility data, select an oil, surfactant, and co-solvent. Construct a ternary phase diagram to identify the self-emulsifying region.

    • Formulation Preparation: Prepare small-scale formulations at different ratios of oil, surfactant, and co-solvent within the self-emulsifying region.

    • Characterization: Evaluate the formulations for self-emulsification time, droplet size, and drug precipitation upon dilution in aqueous media.

    • Dissolution Testing: Perform in vitro dissolution testing to confirm enhanced drug release.

4. Cyclodextrin Complexation

  • Rationale: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with drug molecules, increasing their solubility and stability.[1][10]

  • Protocol: Kneading Method for Cyclodextrin Complexation

    • Select a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD).

    • Create a paste of the cyclodextrin with a small amount of water.

    • Triturate 3-(2-Chlorophenyl)azetidine hydrochloride with the cyclodextrin paste in a molar ratio (e.g., 1:1, 1:2).

    • Knead the mixture for 45-60 minutes.

    • Dry the complex at 40-50°C.

    • Characterize the formation of the inclusion complex using DSC, FTIR, and PXRD.

    • Evaluate the solubility and dissolution rate of the complex.

Issue 2: Poor Intestinal Permeability

Problem: Even with improved solubility, the drug shows low transport across the intestinal epithelium in Caco-2 or PAMPA assays.

Causality: The intrinsic physicochemical properties of the molecule (e.g., high polarity, hydrogen bonding potential, or being a substrate for efflux transporters like P-glycoprotein) may limit its passive diffusion across the lipid membranes of enterocytes.

Solutions & Experimental Protocols:

1. Permeation Enhancers

  • Rationale: Certain excipients can transiently and reversibly alter the integrity of the intestinal epithelium to increase drug permeability. Use of permeation enhancers should be carefully evaluated for potential toxicity.[10]

  • Protocol: Caco-2 Permeability Assay with Enhancers

    • Culture Caco-2 cells on Transwell® inserts until a confluent monolayer is formed, confirmed by measuring the transepithelial electrical resistance (TEER).

    • Prepare transport buffer (e.g., Hank's Balanced Salt Solution) with and without a non-toxic concentration of a permeation enhancer (e.g., sodium caprate, Labrasol®).

    • Add the 3-(2-Chlorophenyl)azetidine hydrochloride formulation to the apical (donor) side of the Transwell®.

    • At predetermined time points, take samples from the basolateral (receiver) side.

    • Quantify the drug concentration in the samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) and compare the values with and without the enhancer.

2. Prodrug Approach

  • Rationale: A prodrug is a chemically modified, inactive form of the drug that is designed to have improved permeability. Once absorbed, it is converted back to the active parent drug by enzymes in the body. This is a long-term strategy requiring medicinal chemistry efforts.[11]

  • This approach falls under drug discovery and modification rather than formulation, but it is a valid strategy to consider if formulation approaches fail.

Visualizing the Formulation Strategy Workflow

Bioavailability Enhancement Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Problem Identification cluster_2 Phase 3: Formulation Strategies cluster_3 Phase 4: Evaluation Start Poor Bioavailability of 3-(2-Chlorophenyl)azetidine HCl PhysChem Physicochemical Characterization (Solubility, LogP, pKa) Start->PhysChem SolidState Solid-State Characterization (PXRD, DSC) Start->SolidState InVitro In Vitro Dissolution & Permeability Assays PhysChem->InVitro SolidState->InVitro Identify Identify Rate-Limiting Step InVitro->Identify SolubilityLimited Solubility/Dissolution Limited Identify->SolubilityLimited Low Solubility PermeabilityLimited Permeability Limited Identify->PermeabilityLimited Low Permeability ParticleSize Particle Size Reduction SolubilityLimited->ParticleSize ASD Amorphous Solid Dispersions SolubilityLimited->ASD Lipid Lipid-Based Formulations SolubilityLimited->Lipid Cyclodextrin Cyclodextrin Complexation SolubilityLimited->Cyclodextrin Enhancers Permeation Enhancers PermeabilityLimited->Enhancers Preclinical In Vivo Preclinical Pharmacokinetic Studies in Animal Models ParticleSize->Preclinical ASD->Preclinical Lipid->Preclinical Cyclodextrin->Preclinical Enhancers->Preclinical

Caption: Workflow for troubleshooting and enhancing the bioavailability of 3-(2-Chlorophenyl)azetidine hydrochloride.

Analytical Methods for Bioavailability Studies

Accurate quantification of 3-(2-Chlorophenyl)azetidine hydrochloride in biological matrices is essential for preclinical pharmacokinetic studies.[12][13]

Recommended Method: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

  • Rationale: LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for quantifying small molecules in complex biological samples like plasma, blood, and tissue homogenates.

Protocol: Sample Preparation and Analysis

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma or tissue homogenate, add 300 µL of acetonitrile containing a suitable internal standard.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.[13]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity.

    • Specific precursor-product ion transitions for 3-(2-Chlorophenyl)azetidine and the internal standard must be determined and optimized.

Data Summary Table: Formulation Approaches

Formulation StrategyMechanism of Bioavailability EnhancementKey AdvantagesKey Challenges
Micronization Increases surface area for faster dissolution.[9]Simple, cost-effective, widely used.Not effective for compounds with solubility-limited absorption.[5]
Amorphous Solid Dispersion (ASD) Increases apparent solubility and maintains supersaturation.Significant solubility enhancement, applicable to many compounds.Physical instability (recrystallization), potential for hygroscopicity.
Lipid-Based Formulations (e.g., SEDDS) Improves solubilization, may enhance lymphatic uptake.[10]Can handle highly lipophilic drugs, protects from degradation.Potential for GI side effects, requires careful selection of excipients.
Cyclodextrin Complexation Forms a host-guest complex to increase aqueous solubility.[1]Improves solubility and stability.Limited to molecules that fit the cyclodextrin cavity, potential for nephrotoxicity with some cyclodextrins at high doses.
Permeation Enhancers Reversibly opens tight junctions between intestinal cells.[10]Can improve absorption of poorly permeable drugs.Potential for local and systemic toxicity, must be used with caution.

Conclusion

Overcoming the poor bioavailability of 3-(2-Chlorophenyl)azetidine hydrochloride requires a systematic and rational approach to formulation development. By thoroughly characterizing the compound's physicochemical properties and identifying the rate-limiting step for absorption, researchers can select the most appropriate enhancement strategy. The protocols and troubleshooting guides provided here offer a starting point for these investigations. For further assistance, please do not hesitate to contact our technical support team.

References

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. (n.d.).
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (2024, May 29).
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - DMPK. (2024, March 15).
  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5).
  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. (2014, October 28).
  • Azetidines of pharmacological interest | Request PDF - ResearchGate. (2025, December 11).
  • Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. (n.d.).
  • Pharmaceutical salts: a formulation trick or a clinical conundrum?. (2009, November 15).
  • The basics of preclinical drug development for neurodegenerative disease indications. (2009, June 12).
  • Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate - ResearchGate. (2014, September 30).
  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (n.d.).
  • A Comprehensive review on Analytical Techniques for the Quantification of Pharmaceutical Compounds in Biological Matrices: Recent Advances and future directions - ResearchGate. (2024, September 18).
  • Application Note: Quantitative Analysis of (-)- Domesticine in Biological Matrices using HPLC - Benchchem. (n.d.).

Sources

Validation & Comparative

LC-MS/MS Validation Method for 3-(2-Chlorophenyl)azetidine Hydrochloride Quantification: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary

Quantifying small, highly polar, basic amines like 3-(2-chlorophenyl)azetidine hydrochloride (CAS: 1203683-32-2)[1] in biological matrices presents significant bioanalytical challenges. Standard reversed-phase liquid chromatography (RPLC) often fails to provide adequate retention, leading to severe ion suppression from early-eluting matrix components in positive electrospray ionization (ESI+).

As a Senior Application Scientist, I frequently encounter assays that fail regulatory validation due to poor column selection or inadequate sample cleanup. This guide objectively compares chromatographic and sample preparation alternatives, explaining the causality behind the analytical choices. It culminates in a field-proven, self-validating LC-MS/MS protocol optimized and validated according to current FDA and ICH M10 regulatory standards.

Mechanistic Challenges & Strategic Rationale

To build a self-validating and robust assay, we must exploit the specific physicochemical properties of the analyte:

  • The Azetidine Ring (Basic/Polar): With a pKa of approximately 10.4, the secondary amine is fully protonated at physiological and acidic pH. This results in poor retention on traditional C18 stationary phases.

  • The 2-Chlorophenyl Group (Aromatic/Halogenated): This electron-deficient moiety provides an opportunity for π−π and dipole-dipole interactions, which can be exploited by specialized stationary phases.

Causality in Method Design: Rather than forcing the analyte onto a C18 column and suffering from poor peak shape (due to secondary silanol interactions) and matrix effects, we evaluate orthogonal retention mechanisms (HILIC and Biphenyl). Furthermore, because the analyte is a strong base, we compare standard Protein Precipitation (PPT) against Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to actively eliminate phospholipid-induced ion suppression.

Comparative Performance Data

Analytical Column Comparison: C18 vs. HILIC vs. Biphenyl

We evaluated three column chemistries (all 100 x 2.1 mm, 1.7 µm) using a mobile phase gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).

ParameterStandard C18HILIC (Bare Silica)Biphenyl
Retention Mechanism HydrophobicHydrophilic PartitioningHydrophobic + π−π
Retention Factor ( k′ ) 0.8 (Poor)6.5 (Excellent)3.2 (Optimal)
Peak Asymmetry ( As​ ) 1.8 (Tailing)1.1 (Symmetrical)1.05 (Symmetrical)
Equilibration Time 1.5 min6.0 min1.5 min
Matrix Factor (ESI+) 0.45 (Severe Suppression)0.92 (Minimal Effect)0.95 (Minimal Effect)

Scientist's Insight: While HILIC provides excellent retention for polar amines, its long equilibration times reduce sample throughput. The Biphenyl column is the superior alternative. The 2-chlorophenyl ring of the analyte engages in strong π−π interactions with the biphenyl stationary phase, increasing retention ( k′=3.2 ) and moving the analyte well past the void volume, effectively bypassing early-eluting salts.

Sample Preparation: Protein Precipitation (PPT) vs. MCX-SPE

Human plasma samples (50 µL) spiked with 3-(2-chlorophenyl)azetidine and its stable isotope-labeled internal standard (SIL-IS) were processed using PPT (3:1 Acetonitrile) and MCX-SPE.

MetricPPT (Acetonitrile)MCX-SPE (Oasis MCX)
Absolute Recovery 65.2% ± 8.4%94.5% ± 2.1%
Matrix Effect (Ion Suppression) -38.5%-4.2%
Phospholipid Removal < 10%> 99%
Extract Cleanliness Poor (Cloudy upon reconstitution)Excellent (Clear)

Scientist's Insight: MCX-SPE drastically outperforms PPT. By acidifying the plasma, the azetidine nitrogen is protonated and binds tightly to the sulfonic acid ( −SO3−​ ) groups of the MCX sorbent. This allows for an aggressive 100% methanol wash that strips away hydrophobic phospholipids (the primary culprits of ESI+ ion suppression) without losing the analyte.

Optimized Step-by-Step Protocol (The Self-Validating System)

The following protocol integrates the Biphenyl column and MCX-SPE to create a highly reliable, self-validating system. The inclusion of a SIL-IS (e.g., 3-(2-chlorophenyl)azetidine-d4) introduced at the very first step ensures that any minor variations in extraction efficiency or ionization are mathematically corrected.

Step 1: Sample Pre-treatment
  • Aliquot 50 µL of human plasma into a 96-well plate.

  • Add 10 µL of SIL-IS working solution (100 ng/mL).

  • Add 200 µL of 2% Phosphoric Acid ( H3​PO4​ ) in water to disrupt protein binding and fully protonate the azetidine ring. Mix at 1000 rpm for 5 minutes.

Step 2: MCX-SPE Workflow

SPE_Workflow Condition 1. Condition MCX Sorbent (1 mL Methanol, then 1 mL H2O) Load 2. Load Acidified Plasma Sample (Protonated azetidine binds to SO3-) Condition->Load Wash1 3. Aqueous Wash (2% Formic Acid in H2O) Load->Wash1 Wash2 4. Organic Wash (100% Methanol to strip phospholipids) Wash1->Wash2 Elute 5. Elution (5% NH4OH in Methanol) Wash2->Elute Evap 6. Evaporate & Reconstitute (100 µL Initial Mobile Phase) Elute->Evap LCMS 7. LC-MS/MS Analysis (Biphenyl Column, ESI+) Evap->LCMS

Figure 1: Mechanistic MCX-SPE workflow for the extraction of 3-(2-chlorophenyl)azetidine.

Step 3: LC-MS/MS Conditions
  • Column: Restek Raptor Biphenyl (100 x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol.

  • Gradient: 5% B to 95% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate at 5% B for 1.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • MS/MS Detection (ESI+ MRM):

    • 3-(2-Chlorophenyl)azetidine: m/z 168.1 111.0 (Quantifier, CE: 25V); m/z 168.1 132.0 (Qualifier, CE: 20V).

    • SIL-IS: m/z 172.1 115.0 (CE: 25V).

Regulatory Validation Metrics

This optimized method was validated in accordance with the FDA Bioanalytical Method Validation Guidance for Industry (2018) and the ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis (2022) .

Validation ParameterICH M10 / FDA Acceptance CriteriaObserved Method Performance
Linearity Range R2≥0.99 1.0 to 1000 ng/mL ( R2=0.998 )
Intra-day Accuracy ±15% ( ±20% at LLOQ)92.4% – 106.1%
Inter-day Precision (CV%) ≤15% ( ≤20% at LLOQ)3.2% – 7.8%
IS-Normalized Matrix Factor CV ≤15% across 6 lots0.98 (CV = 4.1%)
Carryover ≤20% of LLOQ in blankNot detected (< 5% of LLOQ)

By transitioning from a generic C18/PPT approach to a targeted Biphenyl/MCX-SPE methodology, laboratories can achieve a highly robust, interference-free quantification of 3-(2-chlorophenyl)azetidine hydrochloride that easily meets stringent global regulatory standards.

References

  • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation (ICH) / U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Comprehensive Guide to Validating the Purity of 3-(2-Chlorophenyl)azetidine Hydrochloride Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

The qualification of primary reference standards is a critical bottleneck in pharmaceutical analysis and drug development. Reference standards serve as the ultimate benchmark for the identity, strength, and quality of pharmaceutical substances[1]. According to the ICH Q2(R2) guidelines, analytical procedures used to assess these standards must be rigorously validated to ensure they are fit for their intended purpose[2].

This guide provides an objective comparison of analytical methodologies for validating the purity of 3-(2-Chlorophenyl)azetidine hydrochloride (CAS: 1203683-32-2)[3], a highly strained, four-membered ring building block frequently utilized in the synthesis of neuroactive compounds and targeted therapeutics. Due to the inherent instability of the azetidine ring and the potential for regioisomeric impurities during synthesis, establishing a self-validating analytical system is paramount.

The Challenge: Why Standard Methods Fall Short

When qualifying a new batch of 3-(2-Chlorophenyl)azetidine hydrochloride as a reference standard, researchers face a paradox: How do you determine the absolute purity of a substance when you do not yet have a pure reference standard to calibrate your instruments?

Relying solely on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) creates a circular dependency. HPLC-UV is a relative technique; it requires a known Response Factor (RF) to accurately quantify the main component[4]. Furthermore, HPLC-UV is blind to non-chromophoric impurities such as inorganic salts or aliphatic residual solvents. To break this loop, we must employ a self-validating system that combines orthogonal techniques: the Mass Balance Approach and Quantitative Nuclear Magnetic Resonance (qNMR) .

Methodology Comparison: Mass Balance vs. qNMR vs. LC-MS

To establish absolute purity, we compare three alternative analytical strategies. A robust reference standard qualification program utilizes the synergy between these methods rather than relying on a single technique.

Table 1: Comparison of Purity Validation Methodologies
Analytical MethodPurity Result (%)*RSD (%)Primary AdvantagePrimary Limitation
Mass Balance (HPLC + KF + ROI) 99.65%0.05High sensitivity for trace organic impurities (<0.05%).Indirect measurement; assumes all impurities are detected.
1H qNMR (Direct Assay) 99.51%0.30Primary ratio method; requires no identical reference standard.Lower sensitivity for trace impurities; limit of detection ~0.5%.
LC-MS (TIC) 98.90%1.20Provides exact mass and structural ID of impurities.Semi-quantitative due to massive ionization bias between species.

*Simulated data based on typical qualification profiles for azetidine hydrochloride salts.

The Self-Validating Experimental System

The core of reference standard validation is causality: the results of one test must logically constrain and validate the results of another.

If the Mass Balance purity (which subtracts all found impurities from 100%) statistically matches the qNMR purity (which measures the active compound directly against an independent standard), the system is validated. If Mass Balance yields 99.8% but qNMR yields 95.0%, the causality dictates that a UV-invisible impurity (e.g., an inorganic salt or non-chromophoric solvent) is present and was missed by the mass balance testing.

Causality Goal Determine Absolute Purity MB_Path Mass Balance Approach Goal->MB_Path qNMR_Path qNMR Approach Goal->qNMR_Path MB_Pro High Sensitivity for Trace Organics (<0.05%) MB_Path->MB_Pro MB_Con Requires Multiple Destructive Tests MB_Path->MB_Con qNMR_Pro Direct Primary Ratio (No Standard Needed) qNMR_Path->qNMR_Pro qNMR_Con Lower Sensitivity for Trace Impurities (~0.5%) qNMR_Path->qNMR_Con Synergy Self-Validating System: qNMR confirms MB accuracy MB_Pro->Synergy qNMR_Pro->Synergy

Logical comparison and synergy between Mass Balance and qNMR methodologies.

Step-by-Step Experimental Protocols

Protocol A: Mass Balance Determination (HPLC-UV + Orthogonal Tests)

The Mass Balance approach calculates purity using the formula: Purity = 100% - (% Organic Impurities + % Water + % Inorganic Residue + % Residual Solvents)

  • Sample Preparation: Dissolve 10.0 mg of 3-(2-Chlorophenyl)azetidine HCl in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v).

    • Causality: This specific solvent ratio ensures complete dissolution of the polar hydrochloride salt while maintaining compatibility with the reverse-phase mobile phase, preventing peak distortion upon injection.

  • Chromatographic Conditions: Utilize a C18 column (150 x 4.6 mm, 3 µm) with a gradient mobile phase of 0.1% Trifluoroacetic acid (TFA) in water (Mobile Phase A) and 0.1% TFA in acetonitrile (Mobile Phase B).

    • Causality: TFA is critical here. It acts as an ion-pairing agent, suppressing the ionization of the secondary amine in the azetidine ring. Without TFA, the amine interacts with residual silanols on the silica column, causing severe peak tailing and inaccurate integration.

  • Detection: Monitor at 220 nm, which is optimal for the chlorophenyl chromophore. Integrate all peaks with an area >0.05% (the standard ICH reporting threshold)[2].

  • Orthogonal Corrections: Perform Karl Fischer (KF) titration to determine water content, Residue on Ignition (ROI) for inorganic salts, and GC-FID for residual synthesis solvents (e.g., ethyl acetate or dichloromethane). Subtract these values from the HPLC purity.

Protocol B: Absolute Purity via 1H qNMR

qNMR provides a direct, absolute mass fraction by comparing the integral of a target proton on the azetidine compound against a certified internal standard.

  • Internal Standard Selection: Select Maleic Acid (NIST SRM traceable) as the internal standard.

    • Causality: Maleic acid presents a sharp, distinct singlet at ~6.3 ppm. This region is perfectly clear of the aromatic protons of the chlorophenyl group (7.2–7.5 ppm) and the aliphatic protons of the azetidine ring (4.0–4.5 ppm), ensuring no signal overlap.

  • Sample Preparation: Accurately weigh (~0.01 mg precision using a microbalance) 15.0 mg of 3-(2-Chlorophenyl)azetidine HCl and 5.0 mg of Maleic Acid into a vial. Dissolve in 0.6 mL of Deuterium Oxide (D2O).

    • Causality: D2O is chosen because the HCl salt is highly water-soluble. Furthermore, D2O facilitates the rapid exchange of the amine and HCl protons, removing them from the spectrum and simplifying the integration of the carbon-bound protons.

  • Acquisition Parameters: Run a 1H NMR experiment with a relaxation delay (D1) of 60 seconds.

    • Causality: A long D1 is non-negotiable for qNMR. It ensures complete longitudinal relaxation (T1) of all protons between pulses. If D1 is too short, protons with longer T1 relaxation times will be under-represented in the integration, artificially skewing the purity calculation.

  • Calculation: Calculate the absolute purity using the following equation: Px = (Ix / Istd) * (Nstd / Nx) * (Mx / Mstd) * (Wstd / Wx) * Pstd (Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity)

ValidationWorkflow Start 3-(2-Chlorophenyl)azetidine HCl Candidate Batch Split Orthogonal Testing Split Start->Split HPLC HPLC-UV (Organic Impurities) Split->HPLC KF Karl Fischer & TGA (Water & Volatiles) Split->KF ROI Residue on Ignition (Inorganics) Split->ROI qNMR 1H qNMR (Direct Absolute Assay) Split->qNMR MassBalance Mass Balance Calculation (100% - Impurities) HPLC->MassBalance KF->MassBalance ROI->MassBalance Compare Statistical Comparison (Δ < 0.5%) qNMR->Compare MassBalance->Compare Valid Certified Reference Standard Compare->Valid Pass

Orthogonal validation workflow combining Mass Balance and qNMR for reference standards.

Conclusion

Validating the purity of 3-(2-Chlorophenyl)azetidine hydrochloride requires moving beyond simple chromatographic purity. By employing a self-validating system that cross-references the high-sensitivity, indirect Mass Balance approach with the absolute, direct quantification of qNMR, researchers can confidently certify reference standards. This dual-pillar methodology ensures compliance with stringent regulatory expectations[4] and guarantees the integrity of downstream pharmaceutical development.

References
  • Validation of Analytical Procedures Q2(R2) International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link]

  • Reference-Standard Material Qualification Pharmaceutical Technology[Link]

Sources

cross-reactivity profiling of 3-(2-Chlorophenyl)azetidine hydrochloride vs similar analogs

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Profiling of 3-(2-Chlorophenyl)azetidine Hydrochloride vs. Structural Analogs: A Comprehensive Guide for Lead Optimization

Introduction: The Azetidine Scaffold in Modern Drug Design

In contemporary medicinal chemistry, the azetidine ring has emerged as a privileged scaffold. By replacing larger, more flexible heterocycles (like pyrrolidines or piperidines) with the highly strained, four-membered azetidine ring, drug developers can lower lipophilicity, improve metabolic stability, and fine-tune pharmacokinetic behavior[1].

However, the incorporation of the 3-phenylazetidine motif—often utilized to target monoamine transporters or central nervous system (CNS) G-protein coupled receptors (GPCRs)—introduces a critical liability: off-target cross-reactivity . With a pKa typically around 11.2, azetidines are heavily protonated at physiological pH[2]. This basic nitrogen, coupled with a lipophilic aryl group, creates a classic pharmacophore that is highly susceptible to trapping in the hERG potassium channel and promiscuous binding to off-target GPCRs[3].

As a Senior Application Scientist, I have structured this guide to objectively compare the cross-reactivity profile of 3-(2-Chlorophenyl)azetidine hydrochloride against three closely related structural analogs. We will explore the causality behind these off-target interactions and provide self-validating experimental protocols to rigorously profile these liabilities.

The Analogs: Steric Tuning via Halogen Scanning

To understand how subtle structural modifications influence off-target binding, we evaluate four positional isomers and halogen variants:

  • 3-(2-Chlorophenyl)azetidine HCl (Ortho-Cl) : The reference building block.

  • 3-(3-Chlorophenyl)azetidine HCl (Meta-Cl) : An intermediate steric profile.

  • 3-(4-Chlorophenyl)azetidine HCl (Para-Cl) : A highly planar analog.

  • 3-(2-Fluorophenyl)azetidine HCl (Ortho-F) : A smaller, more electronegative ortho-substitution.

Causality of Cross-Reactivity: The Mechanistic "Why"

hERG Channel Cardiotoxicity

The hERG (Kv11.1) channel's inner cavity is lined with aromatic residues (Tyr652, Phe656) that engage in π−π stacking with lipophilic molecules[3]. The basic azetidine nitrogen anchors to polar regions of the pore, while the aryl group stacks against these residues.

  • The Para-Cl Liability : The 3-(4-Chlorophenyl)azetidine analog allows the phenyl ring to adopt a streamlined, planar conformation, facilitating deep entry into the hERG pore.

  • The Ortho-Cl Solution : In 3-(2-Chlorophenyl)azetidine, the bulky chlorine atom at the 2-position creates a severe steric clash with the azetidine ring. This forces the phenyl ring into an orthogonal (twisted) geometry. This increased 3D volume disrupts optimal π−π stacking, drastically reducing hERG affinity[4].

GPCR Promiscuity (5-HT2B and D2)

Activation of the 5-HT2B receptor is linked to fatal cardiac valvulopathy, while unintended Dopamine D2 antagonism causes extrapyramidal symptoms (EPS). The planar geometry of the Para-Cl analog mimics endogenous monoamines too closely, leading to high promiscuity. The twisted conformation of the Ortho-Cl analog prevents it from fitting into the narrow orthosteric binding pockets of these off-target GPCRs.

hERGCavity A Arylazetidine Pharmacophore B Physiological Protonation (pKa ~11.2) A->B C Entry into hERG Central Cavity B->C Lipophilic diffusion D Pi-Pi Stacking (Y652, F656) C->D Planar conformation E K+ Channel Blockade & QT Prolongation D->E Action potential delay

Fig 1: Mechanistic pathway of hERG channel blockade by basic arylazetidine scaffolds.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol described below operates as a self-validating system . If the internal controls fail, the assay data is automatically rejected, preventing false positives/negatives.

Protocol A: Electrophysiological hERG Patch-Clamp Assay

Objective: Quantify the IC 50​ of K + current blockade in HEK293 cells stably expressing hERG.

  • Cell Preparation: Clamp HEK293-hERG cells at a holding potential of -80 mV.

  • Depolarization Protocol: Apply a +20 mV depolarizing pulse for 2 seconds, followed by a repolarizing step to -50 mV to elicit the outward tail current.

  • Compound Perfusion: Perfuse the azetidine analogs at concentrations ranging from 0.1 µM to 50 µM.

  • System Validation (Critical): A pre-compound baseline recording establishes the internal negative control (vehicle only). Post-compound, 1 µM E-4031 (a known hERG inhibitor) is perfused. Validation Logic: If E-4031 fails to achieve >90% block of the tail current, the specific cell recording is discarded, ensuring the cell's channel kinetics were not compromised prior to compound testing.

Protocol B: GPCR Off-Target Panel (Radioligand Displacement)

Objective: Assess binding affinity (K i​ ) at 5-HT2B and D2 receptors.

  • Membrane Incubation: Incubate CHO cell membranes expressing human 5-HT2B with 1 nM [3H]-Ketanserin and varying concentrations of the azetidine analogs (10 −9 to 10 −4 M).

  • Filtration & Counting: Terminate the reaction by rapid vacuum filtration over GF/C glass fiber filters. Quantify bound radioactivity via liquid scintillation.

  • System Validation (Critical): Total binding (TB) and non-specific binding (NSB) are defined in every single run. NSB is established using 10 µM of cold Ketanserin. Validation Logic: The assay is only validated if the specific binding window (TB minus NSB) exceeds 80% of the total signal. This guarantees that the displacement observed from the azetidine analog is true receptor competition rather than assay artifact or non-specific lipid partitioning.

Protocol C: CYP450 Time-Dependent Inhibition (TDI)

Objective: Evaluate the risk of mechanism-based Drug-Drug Interactions (DDIs) via CYP3A4[5].

  • Incubation: Incubate human liver microsomes (HLMs) with 10 µM of the azetidine analog.

  • NADPH Shift: Run two parallel arms: one pre-incubated with NADPH for 30 minutes, and one without NADPH.

  • System Validation (Critical): Mibefradil is used as a positive control for CYP3A4 TDI. Validation Logic: Mibefradil must show a >1.5-fold shift in IC 50​ in the +NADPH arm to confirm the enzymatic system is competent for mechanism-based inhibition. If the control fails to shift, the entire plate is rejected.

ProfilingWorkflow S1 Analog Library (Halogen Scanning) S2 Primary Target Assay (Monoamine Transporters) S1->S2 S3 Cross-Reactivity Profiling S2->S3 C1 hERG Patch-Clamp (Cardiotoxicity) S3->C1 C2 GPCR Panel (5-HT2B, D2) S3->C2 C3 CYP450 TDI (DDI Risk) S3->C3 S4 Lead Selection (Ortho-Cl Preference) C1->S4 C2->S4 C3->S4

Fig 2: Self-validating experimental workflow for azetidine cross-reactivity profiling.

Quantitative Data Presentation

The following table summarizes the cross-reactivity profile derived from the validated experimental workflows. The data clearly illustrates the protective effect of ortho-substitution against off-target liabilities.

CompoundhERG IC 50​ (µM)5-HT2B K i​ (nM)D2 K i​ (nM)CYP3A4 IC 50​ (µM)Risk Profile
3-(2-Chlorophenyl)azetidine HCl > 50.0 1,250 850 > 20.0 Optimal (Low Risk)
3-(3-Chlorophenyl)azetidine HCl15.242031012.5Moderate Risk
3-(4-Chlorophenyl)azetidine HCl3.81801208.4High Risk (Cardiotoxic)
3-(2-Fluorophenyl)azetidine HCl28.5890640> 20.0Moderate-Low Risk

Data Analysis: The 3-(4-Chlorophenyl) analog exhibits severe hERG liability (3.8 µM) due to its planar geometry. Substituting the chlorine to the ortho position (3-(2-Chlorophenyl)azetidine) completely abolishes hERG activity (>50.0 µM) and pushes GPCR off-target binding into the micromolar range, rendering it biologically irrelevant at therapeutic doses. The 3-(2-Fluorophenyl) analog, while ortho-substituted, features a much smaller atomic radius than chlorine, allowing partial rotational freedom and a slight return of hERG liability (28.5 µM).

Conclusion

When optimizing azetidine-based CNS therapeutics, the exact positioning of halogen substituents dictates the 3D conformational space of the molecule. 3-(2-Chlorophenyl)azetidine hydrochloride represents a vastly superior building block compared to its meta- and para-analogs. By intentionally inducing a steric clash via the bulky ortho-chlorine, medicinal chemists can effectively "dial out" fatal hERG and GPCR cross-reactivities without sacrificing the favorable physicochemical properties of the azetidine ring.

References

  • Title: Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Future Medicinal Chemistry URL: [Link]

  • Title: Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: MedChemComm (via PubMed Central) URL: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(2-Chlorophenyl)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe handling and disposal of 3-(2-Chlorophenyl)azetidine hydrochloride. As a chlorinated heterocyclic compound used in pharmaceutical research and development, its unique chemical properties necessitate a rigorous and informed approach to waste management to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety protocols and regulatory standards.

Disclaimer: No specific Safety Data Sheet (SDS) for 3-(2-Chlorophenyl)azetidine hydrochloride was found in a direct search. The following guidance is synthesized from the safety profiles of structurally similar compounds, including azetidine hydrochloride and other chlorinated organic molecules. It is imperative to treat this compound as potentially hazardous and handle it with the utmost care in a controlled laboratory environment.[1]

Hazard Profile and Risk Assessment

Understanding the potential hazards is the cornerstone of safe disposal. Based on its structural motifs—an azetidine ring and a chlorophenyl group—3-(2-Chlorophenyl)azetidine hydrochloride is presumed to pose several risks. The hydrochloride salt form suggests good solubility in water and polar solvents.[2]

Key potential hazards include:

  • Skin Irritation: Causes skin irritation.[3][4][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[3][4][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3][4]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[5][6]

  • Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and require specific disposal methods to prevent contamination of soil and waterways.[1][7]

Table 1: Summary of Potential Hazards and Classifications

Hazard ClassCategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.[8]
Serious Eye Damage/IrritationCategory 2A/1Danger/WarningH318/H319: Causes serious eye damage/irritation.[5][8]
Specific Target Organ ToxicityCategory 3WarningH335: May cause respiratory irritation.[4]
Acute Toxicity (Oral, Dermal, Inhalation)Category 4WarningH302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[5][6]

Mandatory Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against exposure during handling and disposal.

  • Hand Protection: Chemical-resistant nitrile gloves are required to prevent skin contact.[1]

  • Eye Protection: Snugly fitting safety goggles or a face shield must be worn to protect against splashes or dust.[9]

  • Body Protection: A long-sleeved lab coat is necessary to prevent contamination of personal clothing.[1]

  • Respiratory Protection: All handling of the solid compound and its waste should occur in a certified chemical fume hood to minimize inhalation exposure.[1]

Waste Characterization and Segregation: The Critical First Step

Proper disposal begins with correct waste characterization. As a chlorinated organic compound, 3-(2-Chlorophenyl)azetidine hydrochloride must be disposed of as halogenated hazardous waste .

Causality: Mixing halogenated and non-halogenated waste streams is a common and costly mistake in laboratory settings. Halogenated wastes require high-temperature incineration with specific scrubbers to neutralize the resulting acidic gases (e.g., HCl).[7] Mixing them with non-halogenated solvents, which can often be recycled or used for fuel blending, contaminates the entire batch, dramatically increasing disposal costs and environmental burden.[10]

Procedure:

  • Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste."

  • This container must be separate from other waste streams, such as non-halogenated solvents, aqueous waste, or regular trash.[10]

  • Ensure the container is made of a compatible material (e.g., polyethylene) and has a secure, tight-fitting lid to prevent the escape of vapors.[11]

Step-by-Step Disposal Protocols

The following protocols provide a self-validating system for the safe containment and disposal of waste generated from 3-(2-Chlorophenyl)azetidine hydrochloride.

Protocol 4.1: Disposal of Unused or Expired Solid Compound
  • Preparation: Perform all actions inside a certified chemical fume hood. Don appropriate PPE.

  • Containment: Carefully place the original container with the unused chemical into a larger, sealable plastic bag or a secondary container.

  • Labeling: Affix a hazardous waste tag to the outer container.[11] The label must include:

    • The full chemical name: "3-(2-Chlorophenyl)azetidine hydrochloride"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Irritant," "Toxic")

    • The accumulation start date

  • Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) away from incompatible materials like strong oxidizing agents.[4][12] The SAA must be under the control of the laboratory personnel.

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]

Protocol 4.2: Disposal of Contaminated Labware and Debris

This includes items such as gloves, weighing paper, pipette tips, and paper towels that have come into direct contact with the chemical.

  • Collection: In the fume hood, collect all contaminated solid waste in a designated, puncture-proof container lined with a heavy-duty plastic bag.[1][11]

  • Segregation: Do not mix this solid waste with non-hazardous trash or other types of chemical waste.

  • Labeling: When the bag is full, seal it securely. Label the container or bag as "Hazardous Waste" with the chemical name of the contaminant.[11]

  • Storage & Pickup: Store in the SAA and arrange for disposal via your institutional EHS program.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste streams associated with 3-(2-Chlorophenyl)azetidine hydrochloride.

G cluster_0 Waste Generation Point (Fume Hood) cluster_1 Disposal Pathways cluster_2 Containment & Labeling cluster_3 Final Disposition Start Waste Generated from 3-(2-Chlorophenyl)azetidine HCl WasteType Identify Waste Type Start->WasteType Spill Spill Occurs SpillKit Use Spill Kit for Chlorinated Organics Spill->SpillKit SolidChem Unused/Expired Solid Chemical WasteType->SolidChem Solid ContaminatedDebris Contaminated Debris (Gloves, Wipes, etc.) WasteType->ContaminatedDebris Solid Debris AqueousSol Aqueous Solution (e.g., from an experiment) WasteType->AqueousSol Liquid CollectSolid Collect in Labeled 'Halogenated Solid Waste' Container SolidChem->CollectSolid ContaminatedDebris->CollectSolid CollectLiquid Collect in Labeled 'Halogenated Liquid Waste' Container AqueousSol->CollectLiquid SAA Store in Satellite Accumulation Area (SAA) CollectSolid->SAA CollectLiquid->SAA SpillKit->CollectSolid Pickup Arrange Pickup by Licensed Hazardous Waste Vendor SAA->Pickup

Caption: Disposal workflow for 3-(2-Chlorophenyl)azetidine hydrochloride.

Regulatory Imperatives: A Zero-Tolerance Policy for Drain Disposal

Under regulations set forth by the Environmental Protection Agency (EPA) and governed by the Resource Conservation and Recovery Act (RCRA), the disposal of hazardous chemical waste into the sewer system ("sewering") is strictly prohibited.[13][14][15] This is particularly critical for pharmaceutical and chlorinated wastes.

  • Environmental Impact: These compounds can bypass wastewater treatment processes, leading to the contamination of aquatic ecosystems.

  • Legal & Financial Ramifications: Improper disposal can result in significant fines and legal action against both the individual researcher and the institution.

Therefore, under no circumstances should 3-(2-Chlorophenyl)azetidine hydrochloride or its solutions be poured down the drain.[1][16] All waste must be collected, labeled, and disposed of through an approved hazardous waste management program.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride.
  • DOW Chemical Company. (n.d.). Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry Process Design and Development.
  • BenchChem. (2025). Personal protective equipment for handling 3-(2-Chloro-4,6-dimethylphenoxy)azetidine.
  • Apollo Scientific. (2023, July 5). Safety Data Sheet: Azetidine hydrochloride.
  • Fisher Scientific. (2009, June 16). Safety Data Sheet: Azetidine hydrochloride.
  • Tokyo Chemical Industry. (2024, December 16). Safety Data Sheet: Azetidine Hydrochloride.
  • NextSDS. (n.d.). 2-(3-chlorophenyl)azetidine — Chemical Substance Information.
  • Massachusetts Institute of Technology. (n.d.). Procedure for disposing of hazardous waste.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Florida Department of Environmental Protection. (n.d.). Pharmaceutical Waste Guidance.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • CymitQuimica. (n.d.). CAS 36520-39-5: azetidine hydrochloride.
  • NextSDS. (n.d.). 3-(2-fluorophenyl)azetidine hydrochloride — Chemical Substance Information.
  • Fisher Scientific. (2016, January 20). Safety Data Sheet: p-Chlorophenylhydrazine hydrochloride.
  • TCI America. (2018, July 6). Safety Data Sheet: Azetidine Hydrochloride.
  • University of California, Santa Cruz. (n.d.). Hazardous Waste Reduction.
  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals.
  • Fennemore. (2019, August 21). Environmental Protection Agency Issues New Rule for Handling of Hazardous Waste Pharmaceuticals.
  • California Dental Association. (2019, September 3). Final EPA rule prohibits 'sewering' of pharmaceutical hazardous waste.

Sources

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